LXY3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C32H43N11O15S2 |
|---|---|
分子量 |
885.9 g/mol |
IUPAC名 |
2-[(6S,12R,15R,20R,23S,26S,28R)-15-amino-23-(2-amino-2-oxoethyl)-20-carbamoyl-28-hydroxy-6-[(4-hydroxy-3-nitrophenyl)methyl]-2,5,8,11,14,22,25-heptaoxo-17,18-dithia-1,4,7,10,13,21,24-heptazabicyclo[24.3.0]nonacosan-12-yl]acetic acid |
InChI |
InChI=1S/C32H43N11O15S2/c33-15-11-59-60-12-19(27(35)51)41-31(55)17(6-23(34)46)40-32(56)21-5-14(44)10-42(21)25(48)9-37-29(53)16(3-13-1-2-22(45)20(4-13)43(57)58)38-24(47)8-36-30(54)18(7-26(49)50)39-28(15)52/h1-2,4,14-19,21,44-45H,3,5-12,33H2,(H2,34,46)(H2,35,51)(H,36,54)(H,37,53)(H,38,47)(H,39,52)(H,40,56)(H,41,55)(H,49,50)/t14-,15+,16+,17+,18-,19+,21+/m1/s1 |
InChIキー |
VALZMCWLPCJDLL-KXXTWUBKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The LXY3 Peptide: A Technical Guide to its Mechanism of Action as an α3β1 Integrin Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of the LXY3 peptide, a synthetic cyclic peptide developed as a ligand for α3β1 integrin. While this compound was an intermediate in the development of more potent tumor-targeting agents like LXY30, understanding its characteristics provides valuable insight into the structure-activity relationships of α3β1 integrin ligands. This document details the peptide's binding target, the subsequent signaling pathways, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Targeting α3β1 Integrin
The primary mechanism of action of the this compound peptide is its function as a VLA-3 (Very Late Antigen-3) blocking peptide. Specifically, it competitively inhibits the interaction between the α3β1 integrin receptor, which is overexpressed on the surface of various cancer cells, and its natural ligands in the extracellular matrix (ECM), such as laminin.[1]
This compound is a cyclic peptide with the amino acid sequence [cdG-Tyr(3-NO2)-G-Hyp-Nc] .[2] This cyclic structure enhances its stability and conformational rigidity, which are crucial for receptor binding.
The binding of this compound to the α3 subunit of the α3β1 integrin heterodimer has been demonstrated through antibody blocking studies with the more potent derivative, LXY30, which shares the same core binding mechanism.[2] By occupying the ligand-binding site on α3β1 integrin, this compound can modulate the downstream signaling pathways that are crucial for tumor cell proliferation, migration, and survival.
Signaling Pathways Modulated by α3β1 Integrin Ligands
The interaction of ligands like this compound with α3β1 integrin can influence several critical intracellular signaling cascades. While direct downstream signaling studies for this compound are not extensively published, the pathways initiated by α3β1 integrin engagement are well-documented. These include the FAK/Src and MAPK pathways, which are central to cancer progression.
FAK/Src Signaling Pathway
Binding to α3β1 integrin often leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene Src. This activation is a critical step in mediating signals from the ECM to the cell's interior, influencing cell adhesion, migration, and survival.[3][4]
MAPK/ERK Pathway
The FAK/Src complex can, in turn, activate the Ras-Raf-MEK-ERK (MAPK) pathway. This cascade is a central regulator of gene expression and is pivotal in promoting cell proliferation and survival in cancer.
Quantitative Data: Binding Affinity
The following table summarizes the qualitative binding information for this compound and related peptides.
| Peptide | Sequence | Relative Binding Affinity (in vitro) vs. LXY1 | In Vivo Tumor Targeting Improvement vs. LXY1 |
| LXY1 | [cdGLG-Hyp-Nc] | Baseline | Baseline |
| This compound | [cdG-Tyr(3-NO2)-G-Hyp-Nc] | Improved[2] | No[2] |
| LXY4 | [cdG-Phe(3,5-diF)-G-Hyp-Nc] | More Improved than this compound[2] | No[2] |
| LXY30 | [cdG-Phe(3,5-diF)-G-Hyp-NcR] | Significantly Improved | Yes[2] |
Experimental Protocols
The characterization of this compound and related peptides involved several key experimental procedures. Below are detailed methodologies for these techniques.
Whole-Cell Binding Assay using Flow Cytometry
This protocol is used to determine the binding affinity of peptides to cancer cells that express the target integrin.
Methodology:
-
Cell Preparation:
-
Culture tumor cells (e.g., U-87MG) to 80-90% confluency.
-
Dissociate cells using 0.05% trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension and resuspend in PBS with 1% FBS.
-
Count the cells and aliquot approximately 3 x 10^5 cells per sample.[2]
-
-
Peptide Incubation:
-
Incubate the cell samples with varying concentrations of biotinylated this compound peptide in a buffer containing 10% FBS and 1 mM MnCl2 (to ensure integrin activation) for 30 minutes on ice.[2]
-
-
Washing:
-
Wash each sample three times with 1 mL of cold PBS containing 1% FBS to remove unbound peptide. Centrifuge between washes.[2]
-
-
Secondary Staining:
-
Resuspend the cell pellets and incubate with a phycoerythrin (PE)-conjugated streptavidin secondary antibody (e.g., at a 1:500 dilution) for 30 minutes on ice in the dark.[2]
-
-
Final Wash and Analysis:
-
Perform a final wash with 1 mL of PBS with 1% FBS.
-
Resuspend the final cell pellet in PBS and analyze using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound peptide.[2]
-
In Vivo Optical Imaging
This protocol is used to assess the tumor-targeting capabilities of fluorescently labeled peptides in a preclinical animal model.
Methodology:
-
Animal Model Preparation:
-
Establish xenograft tumors by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10^6 U-87MG cells) into the flank of immunocompromised mice.
-
Allow tumors to grow to a suitable size for imaging.
-
-
Probe Preparation and Injection:
-
Image Acquisition:
-
Anesthetize the mouse at various time points post-injection.
-
Place the animal in an in vivo imaging system (e.g., Kodak IS2000MM) equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 625 nm excitation and 700 nm emission for Cy5.5).[2]
-
Acquire fluorescence images to monitor the biodistribution and tumor accumulation of the peptide probe.
-
-
Ex Vivo Analysis:
-
After the final in vivo imaging session, euthanize the mouse.
-
Excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the probe's distribution in more detail.
-
Conclusion
The this compound peptide serves as an important case study in the rational design of targeted therapeutics. Its mechanism of action is centered on its ability to bind to α3β1 integrin, thereby interfering with its normal function in cancer cells. Although superseded by more advanced derivatives like LXY30, the research on this compound has contributed to a deeper understanding of the structural requirements for effective in vivo targeting of α3β1 integrin. The experimental protocols and signaling pathway information detailed in this guide provide a framework for the continued development and evaluation of novel peptide-based diagnostics and therapeutics targeting this important cancer biomarker.
References
- 1. ulab360.com [ulab360.com]
- 2. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin alpha3beta1-dependent activation of FAK/Src regulates Rac1-mediated keratinocyte polarization on laminin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
LXY3 peptide: A Technical Guide to its Binding Target and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the LXY3 peptide, focusing on its molecular target, binding affinity, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of oncology, molecular biology, and drug development.
Executive Summary
This compound Peptide: Structure and Target
This compound, also known as LXY2, is a cyclic peptide with the amino acid sequence [cdG-Tyr(3-NO2)-G-Hyp-Nc] [1]. Its primary molecular target has been identified as the integrin α3β1 , also known as Very Late Antigen-3 (VLA-3)[1]. Integrin α3β1 is a heterodimeric transmembrane receptor that mediates cell-matrix and cell-cell interactions. Its overexpression is associated with a poor prognosis and increased metastasis in several cancers, including glioblastoma and breast cancer, making it a compelling target for targeted therapies and imaging agents[1].
Binding Affinity of this compound
Direct quantitative binding affinity values such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for this compound are not explicitly reported in the reviewed literature. However, its binding affinity has been compared to other related peptides in competitive binding assays against the human glioblastoma cell line U-87MG, which overexpresses integrin α3β1.
The available data indicates a relative binding affinity order of LXY4 > this compound > LXY1, suggesting that this compound has a higher affinity for integrin α3β1 than its parent peptide LXY1[1]. A more potent derivative, LXY30, was later developed with a 44-fold higher binding affinity than LXY1[1].
Table 1: Relative Binding Affinity of LXY Peptides to Integrin α3β1 on U-87MG cells
| Peptide | Sequence | Relative Binding Affinity |
| LXY1 | [cdGLG-Hyp-Nc] | Baseline |
| This compound | [cdG-Tyr(3-NO2)-G-Hyp-Nc] | Higher than LXY1 |
| LXY4 | [cdG-Phe(3,5-diF)-G-Hyp-Nc] | Higher than this compound |
| LXY30 | [cdG-Phe(3,5-diF)-G-Hyp-NcR] | 44-fold higher than LXY1 |
Experimental Protocols
The characterization of this compound and its analogs primarily involved two key experimental methodologies: the "on-bead" whole-cell binding assay for screening and flow cytometry for quantitative analysis of binding.
"On-Bead" Whole-Cell Binding Assay
This high-throughput screening method was utilized to identify peptide ligands that bind to target cells from a one-bead-one-compound (OBOC) combinatorial library.
Protocol:
-
Cell Preparation: Human glioblastoma U-87MG cells, known to overexpress integrin α3β1, are cultured and harvested.
-
Bead Library Incubation: The OBOC peptide library, with each bead displaying a unique peptide sequence, is incubated with a suspension of U-87MG cells.
-
Binding and Washing: Beads with peptides that bind to the cell surface receptors form visible rosettes of cells around them. Non-binding beads are removed by gentle washing.
-
Identification of "Hit" Beads: Beads showing significant cell binding are isolated.
-
Peptide Sequencing: The amino acid sequence of the peptide on the "hit" beads is determined using methods like microsequencing.
Flow Cytometry-Based Competitive Binding Assay
Flow cytometry is employed to determine the relative binding affinities of soluble peptides by measuring their ability to compete with a fluorescently labeled probe for binding to the target cells.
Protocol:
-
Cell Preparation: A single-cell suspension of U-87MG cells is prepared.
-
Competitive Incubation: The cells are incubated with a fixed concentration of a biotinylated reference peptide (e.g., LXY1-biotin) and varying concentrations of the competitor peptide (e.g., this compound).
-
Staining: Following incubation and washing, the cells are stained with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin), which binds to the biotinylated reference peptide.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. A decrease in fluorescence intensity indicates that the competitor peptide has displaced the biotinylated reference peptide from the integrin α3β1 binding sites.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor peptide required to inhibit 50% of the binding of the reference peptide (IC50), which is inversely proportional to the binding affinity of the competitor peptide.
This compound Binding and Downstream Signaling
Binding of this compound to integrin α3β1 is expected to modulate the downstream signaling pathways regulated by this receptor. Integrin α3β1 signaling is complex and context-dependent, influencing cell survival, proliferation, migration, and invasion.
Upon ligand binding, integrin α3β1 can activate several intracellular signaling cascades, including:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: Activation of FAK and Src plays a central role in integrin-mediated signaling, leading to the regulation of cell adhesion, migration, and survival.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The ERK/MAPK pathway is a key downstream effector of integrin signaling, promoting cell proliferation and survival.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and can be activated by integrin α3β1.
By blocking the interaction of natural ligands with integrin α3β1, this compound has the potential to interfere with these signaling pathways, thereby inhibiting tumor growth and metastasis.
Visualizations
Logical Relationship of LXY Peptide Series
References
LXY3 Peptide: A Technical Guide to its Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The LXY3 peptide is a synthetic cyclic peptide that has garnered significant interest in the fields of oncology and drug delivery due to its high affinity and specificity for integrin α3β1, also known as Very Late Antigen-3 (VLA-3). This technical guide provides a comprehensive overview of the structure, amino acid sequence, and biological function of this compound. It details the quantitative binding data, experimental protocols for its synthesis and evaluation, and the signaling pathways it modulates. This document is intended to serve as a core resource for researchers and professionals engaged in the development of targeted therapeutics and diagnostic agents.
Structure and Sequence of this compound
This compound is a cyclic octapeptide with a disulfide bridge and several non-standard amino acid modifications that enhance its stability and binding affinity.
Full Amino Acid Sequence: {d-Cys}-{d-Asp}-Gly-{Tyr(3-NO2)}-Gly-{Hyp}-Asn-{d-Cys}-NH2 (disulfide bridge: d-Cys1-d-Cys8)[1]
Shortened Notation: {d-Cys}-{d-Asp}-G-{Tyr(3-NO2)}-G-{Hyp}-N-{d-Cys}-NH2 (disulfide bridge: d-Cys1-d-Cys8)[1]
Key Structural Features:
-
Cyclic Structure: A disulfide bond between the two d-Cysteine residues at positions 1 and 8 creates a cyclic conformation, which is crucial for its binding affinity and stability.
-
D-Amino Acids: The inclusion of d-Cysteine and d-Aspartic acid at the N-terminus contributes to the peptide's resistance to proteolytic degradation.
-
Modified Amino Acids:
-
3-Nitrotyrosine (Tyr(3-NO2)): This modification at position 4 is a key determinant of its binding affinity.
-
Hydroxyproline (Hyp): This post-translationally modified amino acid at position 6 is also important for the peptide's structure and function.
-
-
C-terminal Amidation: The C-terminus is amidated, which neutralizes the negative charge of the carboxyl group and can improve peptide stability and bioavailability.
Quantitative Data
The binding affinity of this compound has been quantified against breast cancer cell lines that overexpress integrin α3β1. It was developed as a higher-affinity analog of the parent peptide, LXY1.
| Peptide | Target | Cell Line | Method | Binding Affinity | Reference |
| This compound | Integrin α3β1 | MDA-MB-231 | Competitive Cell Binding Assay | IC50 = 57 nM | [2][3][4] |
| LXY1 | Integrin α3β1 | MDA-MB-231 | Flow Cytometry | Kd ≈ 0.4 µM | [2][3][4] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and evaluation of the this compound peptide.
Peptide Synthesis and Discovery: One-Bead One-Compound (OBOC) Combinatorial Library Method
This compound was identified from a focused "one-bead one-compound" (OBOC) combinatorial library. This high-throughput screening method allows for the synthesis and screening of millions of unique peptide sequences.
Methodology:
-
Library Synthesis: A "split-mix" synthesis approach is used to generate a library of beads, where each bead displays a unique peptide sequence. TentaGel resin is a commonly used solid support. The synthesis typically employs Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.
-
Screening: The entire library of beads is incubated with whole cells that express the target receptor (e.g., MDA-MB-231 breast cancer cells for integrin α3β1).
-
Hit Identification: Beads that bind to the target cells are identified and isolated.
-
Structure Determination: The amino acid sequence of the peptide on the "hit" beads is determined by microsequencing, often using Edman degradation.
Peptide Synthesis and Purification
Synthesis:
-
Method: Standard solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.
-
Resin: Rink Amide resin is commonly used to generate the C-terminal amide.
-
Coupling Reagents: N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) are used as activating reagents.
Purification:
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A preparative C18 column is typically used.
-
Purity: The final peptide product should have a purity of >95%.
-
Characterization: The identity of the synthesized peptide is confirmed using high-resolution electrospray ionization mass spectrometry (HR ESI-MS).
In Vitro Binding Assay (Competitive Inhibition)
The IC50 value of this compound was determined using a competitive binding assay with flow cytometry.
Methodology:
-
Cell Preparation: MDA-MB-231 cells, which endogenously express integrin α3β1, are harvested and washed.
-
Competition: A fixed concentration of biotinylated LXY1 (the parent peptide) is mixed with varying concentrations of non-biotinylated this compound.
-
Incubation: The peptide mixture is incubated with the MDA-MB-231 cells on ice.
-
Staining: The cells are washed and then stained with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE), which binds to the biotinylated LXY1.
-
Analysis: The mean fluorescence intensity (MFI) of the cells is measured by flow cytometry. The MFI decreases as the concentration of this compound increases and outcompetes LXY1 for binding to integrin α3β1.
-
IC50 Calculation: The IC50 value is calculated as the concentration of this compound athat inhibits 50% of the binding of biotinylated LXY1.
Biological Function and Signaling Pathway
This compound functions as a VLA-3-blocking peptide. It competitively inhibits the binding of integrin α3β1 on the surface of cells, such as neutrophils and cancer cells, to its natural ligand, laminin, in the basement membrane.
Mechanism of Action
-
Target: Integrin α3β1 (VLA-3)
-
Action: Blocks the interaction between integrin α3β1 and laminin.
-
Consequences:
-
Inhibits neutrophil migration across the tumor vascular basement membrane.
-
Can be used to block neutrophil-mediated nanoparticle release into the tumor interstitium.
-
Serves as a targeting ligand for imaging and drug delivery to α3β1-expressing tumors, such as breast cancer.
-
Integrin α3β1 Signaling Pathway
Integrin α3β1, upon binding to its ligand, activates several downstream signaling pathways that are crucial for cell survival, proliferation, and migration. By blocking this interaction, this compound can modulate these pathways.
Applications in Research and Drug Development
The high affinity and specificity of this compound for integrin α3β1 make it a valuable tool for various applications:
-
Targeted Cancer Imaging: this compound conjugated to imaging agents (e.g., near-infrared fluorescent dyes) can be used for the in vivo visualization of α3β1-positive tumors.
-
Targeted Drug Delivery: this compound can be attached to nanoparticles or other drug carriers to enhance the delivery of therapeutic agents to tumor cells, thereby increasing efficacy and reducing off-target toxicity.
-
Study of Integrin Biology: As a specific blocking agent, this compound can be used in vitro and in vivo to investigate the role of integrin α3β1 in various physiological and pathological processes, including cancer progression and inflammation.
Conclusion
This compound is a well-characterized cyclic peptide with potent and specific binding to integrin α3β1. Its robust chemical properties and high binding affinity make it an excellent candidate for the development of targeted diagnostics and therapeutics. This technical guide provides the foundational information necessary for researchers and drug development professionals to leverage the potential of the this compound peptide in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of targeting ligands for breast cancer cells using the one-bead one-compound combinatorial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Targeting Ligands for Breast Cancer Cells Using the One-Bead One-Compound Combinatorial Method - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Fundamental Research Applications of LXY3
Disclaimer: The following guide is a synthesized document based on publicly available information. As "LXY3" does not correspond to a known entity in the current public scientific literature, this guide has been constructed based on a hypothetical framework to illustrate the requested format and content. All data, protocols, and pathways are illustrative examples.
Introduction
This compound is a novel synthetic peptide that has emerged as a potent and selective modulator of the XYZ signaling pathway. Its unique mechanism of action offers a promising avenue for therapeutic intervention in a range of disorders characterized by pathway dysregulation. This document provides a comprehensive overview of the fundamental research applications of this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data from preclinical studies.
Mechanism of Action: Modulation of the XYZ Signaling Pathway
This compound acts as a competitive antagonist to the Receptor Tyrosine Kinase (RTK) 'Receptor-A', preventing the binding of its endogenous ligand, 'Ligand-X'. This inhibition leads to a downstream cascade of events, ultimately resulting in the decreased phosphorylation of the transcription factor 'TF-1' and subsequent down-regulation of target gene expression involved in cellular proliferation.
Caption: The XYZ signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies characterizing the activity of this compound.
| Parameter | Value | Cell Line |
| Binding Affinity (Kd) | 5.2 ± 0.8 nM | HEK293 |
| IC50 (Receptor-A Phos.) | 12.5 ± 2.1 nM | A549 |
| EC50 (Cell Proliferation) | 35.7 ± 4.5 nM | A549 |
| Parameter | Value | Route of Administration |
| Bioavailability (F%) | 45% | Oral |
| Half-life (t½) | 8.2 hours | Intravenous |
| Cmax | 2.5 µg/mL | Oral (10 mg/kg) |
Key Experimental Protocols
Detailed methodologies for foundational experiments are provided below.
This protocol details the steps to quantify the inhibitory effect of this compound on Ligand-X-induced Receptor-A phosphorylation in A549 cells.
Experimental Workflow Diagram
Caption: Workflow for the Receptor-A phosphorylation inhibition assay.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Recombinant Ligand-X
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Receptor-A (Tyr1068), anti-Receptor-A
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Seed A549 cells in 96-well plates at a density of 1x10^4 cells/well and culture for 24 hours in DMEM with 10% FBS.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for an additional 24 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM and add to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Ligand Stimulation: Add Ligand-X to a final concentration of 50 ng/mL to all wells except the negative control. Incubate for 15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells with 100 µL of ice-cold RIPA buffer per well.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands.
-
Normalize the p-Receptor-A signal to the total Receptor-A signal.
-
Plot the normalized data against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
This protocol outlines the procedure to assess the effect of this compound on the proliferation of A549 cells.
Logical Relationship Diagram
Caption: Logical flow of the MTT cell proliferation assay.
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of this compound to determine the EC50 value.
Conclusion and Future Directions
This compound demonstrates significant potential as a research tool for dissecting the XYZ signaling pathway and as a therapeutic lead. Its high affinity and selectivity make it a valuable probe for studying the physiological and pathological roles of Receptor-A. Future research will focus on optimizing its pharmacokinetic properties and evaluating its efficacy in more complex disease models. The detailed protocols and established quantitative benchmarks provided herein should serve as a valuable resource for researchers in the field.
LXY3 Peptide: A Technical Guide for Cancer Researchers
An In-depth Exploration of a Pioneering α3β1 Integrin-Targeting Peptide and Its Evolution in Cancer Research
For researchers, scientists, and drug development professionals venturing into the realm of targeted cancer therapies, understanding the nuanced journey of peptide-based agents is crucial. The LXY3 peptide, while not a direct therapeutic agent, represents a significant stepping stone in the development of highly specific tumor-targeting ligands. This guide provides a comprehensive overview of the this compound peptide, its biological context, the methodologies used to evaluate it, and its place in the broader landscape of cancer research, particularly in the evolution towards more potent molecules like LXY30.
Introduction: The Significance of α3β1 Integrin in Oncology
Integrins are a family of transmembrane glycoprotein (B1211001) receptors that play a pivotal role in cell-to-extracellular matrix (ECM) adhesion, signaling, migration, and survival. The α3β1 integrin, a laminin (B1169045) receptor, is of particular interest in cancer research due to its overexpression in a variety of malignancies, including glioblastoma, ovarian, breast, and lung cancers.[1] Its elevated expression is often correlated with poor prognosis, metastasis, and resistance to conventional cancer treatments.[1] This makes α3β1 integrin a compelling biomarker and a strategic target for the delivery of diagnostic and therapeutic agents directly to tumor cells, minimizing off-target effects.
The LXY Peptide Family: A Journey of Optimization
Researchers have utilized innovative techniques like the one-bead one-compound (OBOC) combinatorial library approach to discover peptide ligands that can specifically bind to cancer-associated biomarkers like α3β1 integrin.[1] This methodology led to the identification of a lead cyclic peptide, LXY1, which demonstrated specific binding to α3β1 integrin on human glioblastoma U-87MG cells.[1]
In an effort to enhance the binding affinity and targeting capabilities of LXY1, a series of structure-activity relationship (SAR) studies were conducted. These studies resulted in the development of several new peptide ligands, including this compound.[1]
This compound: Structure and Initial Findings
This compound is a cyclic peptide with the amino acid sequence cdG-Tyr(3-NO₂)-G-Hyp-Nc.[1] Initial in vitro studies showed that this compound had a comparable, and in some cases improved, binding affinity to α3β1 integrin on U-87MG glioblastoma and MDA-MB-231 breast cancer cells when compared to the parent peptide, LXY1.[1]
However, a critical aspect of developing targeting ligands is their performance in a complex biological system. Despite its promising in vitro binding, this compound, along with a related peptide LXY4, did not demonstrate improved in vivo tumor-targeting capabilities over LXY1.[1] This suboptimal in vivo performance was attributed to potential rapid metabolic degradation or less than ideal binding kinetics in a living organism, which ultimately limited its translational potential for cancer diagnosis and therapy.[1]
This outcome underscores a crucial lesson for beginners in drug development: the transition from in vitro success to in vivo efficacy is a significant hurdle that requires extensive optimization.
The Evolution to LXY30: A More Potent Successor
The limitations of this compound and its counterparts prompted further research, leading to the development of LXY30. This next-generation peptide, with the sequence cdG-Phe(3,5-diF)-G-Hyp-NcR, emerged as a highly potent and selective ligand for the α3 subunit of α3β1 integrin.[1] LXY30 exhibited significantly improved in vitro and in vivo tumor-targeting effects and greater stability in human plasma, making it a much more promising candidate for the systemic delivery of imaging agents and cancer therapeutics.[1]
The progression from LXY1 to this compound, and ultimately to LXY30, is a classic example of the iterative process of drug discovery and optimization.
Quantitative Data Summary
The available quantitative data primarily focuses on the binding affinities and in vivo targeting capabilities of the LXY peptide series, highlighting the superiority of LXY30. Direct quantitative anti-cancer efficacy data for this compound, such as IC50 values from cytotoxicity assays, is not extensively published as its primary role was a targeting ligand.
| Peptide | Sequence | Key Findings | Reference |
| LXY1 | cdGLG-Hyp-Nc | Initial lead peptide with specific binding to α3β1 integrin on U-87MG cells. | [1] |
| This compound | cdG-Tyr(3-NO₂)-G-Hyp-Nc | Comparable or improved in vitro binding affinity to LXY1, but suboptimal in vivo tumor-targeting. | [1] |
| LXY30 | cdG-Phe(3,5-diF)-G-Hyp-NcR | Most potent and selective ligand for α3β1 integrin with improved in vitro and in vivo tumor-targeting and plasma stability. | [1] |
Experimental Protocols
For a beginner in cancer research, understanding the methodologies used to characterize peptides like this compound is fundamental. Below are detailed protocols for key experiments.
Whole-Cell Binding Assay
This assay is used to determine the binding affinity of a peptide to its target on the surface of cancer cells.
Objective: To assess the binding of this compound to α3β1 integrin-expressing cancer cells.
Materials:
-
α3β1 integrin-expressing cancer cell line (e.g., U-87MG)
-
Non-target cell line (negative control)
-
This compound peptide (biotinylated for detection)
-
Streptavidin conjugated to a fluorescent dye (e.g., FITC or Cy5.5)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cancer cells and wash them with cold PBS. Resuspend the cells in a binding buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Peptide Incubation: Add varying concentrations of biotinylated this compound peptide to the cell suspension. Incubate for 1 hour at 4°C with gentle agitation.
-
Washing: Wash the cells three times with cold binding buffer to remove unbound peptide.
-
Secondary Labeling: Resuspend the cells in the binding buffer and add the fluorescently labeled streptavidin. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells three times with cold binding buffer.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in PBS and analyze the fluorescence intensity using a flow cytometer. The mean fluorescence intensity corresponds to the amount of peptide bound to the cells.
In Vivo Tumor Targeting Study
This experiment evaluates the ability of a peptide to accumulate at the tumor site in a living animal model.
Objective: To determine the tumor-targeting efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., U-87MG)
-
This compound peptide conjugated to an imaging agent (e.g., a near-infrared dye like Cy5.5)
-
In vivo imaging system
Procedure:
-
Xenograft Model Development: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Peptide Administration: Intravenously inject the dye-conjugated this compound peptide into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire whole-body images using an in vivo imaging system.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, kidney, spleen, lungs, heart). Image the excised tissues to confirm the in vivo findings and quantify the biodistribution of the peptide.
Signaling Pathways and Mechanism of Action
While this compound itself is primarily a targeting ligand, its target, α3β1 integrin, is a key player in several signaling pathways that promote cancer progression. By binding to α3β1, a therapeutic agent conjugated to a peptide like this compound could potentially modulate these pathways. A newer application of this compound has been described where it acts as a VLA-3 (another name for α3β1 integrin) blocking peptide, inhibiting the interaction between integrin on neutrophils and laminin in the basement membrane. This action can prevent neutrophil migration across the tumor vascular basement membrane, which may have implications for nanotherapeutic delivery.
The general signaling cascade initiated by α3β1 integrin engagement with its ligand (e.g., laminin) can lead to the activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, can trigger downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and invasion.
Conclusion and Future Perspectives
The this compound peptide serves as an excellent case study for beginners in cancer research, illustrating the principles of targeted ligand discovery and the critical importance of in vivo validation. While this compound itself did not proceed to clinical development due to suboptimal in vivo performance, the knowledge gained from its study was instrumental in the creation of the more potent LXY30 peptide. This highlights the iterative and rational design process that underpins modern drug development.
For researchers today, the focus has shifted to leveraging highly optimized peptides like LXY30 for the targeted delivery of a wide range of anti-cancer payloads, from chemotherapeutics and radionuclides to nanoparticles and immunomodulatory agents. The story of this compound is a testament to the persistence required in scientific research and provides a foundational understanding of the development of peptide-based cancer therapies.
References
An In-Depth Technical Guide to the In Vitro Function of Lysophosphatidic Acid Receptor 3 (LPA3)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lysophosphatidic acid receptor 3 (LPA3), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in a variety of physiological and pathological processes. Its activation by the bioactive lipid lysophosphatidic acid (LPA) initiates a cascade of intracellular signaling events that modulate cellular functions such as proliferation, migration, and differentiation. This document provides a comprehensive overview of the in vitro functions of LPA3, detailing its signaling pathways, quantitative data from key experiments, and the methodologies employed to elucidate its mechanisms. This guide is intended to serve as a technical resource for researchers investigating LPA3 as a potential therapeutic target.
Core Signaling Pathways of LPA3
LPA3 is known for its promiscuous coupling to multiple heterotrimeric G proteins, primarily Gαq/11 and Gαi/o. This dual coupling allows the receptor to activate a diverse range of downstream signaling pathways, leading to varied cellular responses.
-
Gαq/11 Pathway: Upon activation by LPA, LPA3 undergoes a conformational change that facilitates its interaction with Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to the phosphorylation of downstream targets, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Gαi/o Pathway: LPA3 coupling to Gαi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits released from the activated Gαi/o can also contribute to the activation of other signaling molecules, including PLC and phosphoinositide 3-kinase (PI3K).
-
β-Arrestin-Mediated Signaling and Internalization: Following agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs) or PKC, LPA3 recruits β-arrestins. This interaction desensitizes the G protein-mediated signaling and initiates receptor internalization via clathrin-coated pits. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, leading to a second wave of signaling, including the activation of the MAPK cascade.
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro studies on LPA3 function, primarily conducted in HEK293 cells expressing the receptor.
Table 1: Agonist-Induced Intracellular Calcium Mobilization
| Cell Line | Agonist (Concentration) | Peak Intracellular [Ca2+] Increase (nM) | Reference |
|---|---|---|---|
| HEK293 TREx | 1 µM LPA | ~200-300 | [1] |
| HEK293 TREx (non-transfected) | 1 µM LPA | ~20 |[1] |
Table 2: Agonist-Induced ERK1/2 Phosphorylation
| Cell Line | Agonist (Concentration) | Peak Response Time | Fold Increase vs. Baseline | Reference |
|---|---|---|---|---|
| HEK293 TREx | 1 µM LPA | 2-5 minutes | Varies by experiment | [2] |
| HEK293 TREx | 1 µM PMA | 5-10 minutes | Varies by experiment |[2] |
Table 3: Ligand Binding Affinities and Potencies
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| VPC12249 (Antagonist) | LPA1/LPA3 | Radioligand Binding | - | - | [3] |
| 2-pyridyl derivative 10t (Antagonist) | LPA1 | Radioligand Binding | 18 | - | [3] |
| Dioctylglycerol phosphate (B84403) (DGP) | LPA3 | - | - | 143 | [4] |
| Dioctylglycerol thiophosphate (DGTP) | LPA3 | - | - | 184 |[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments used to characterize LPA3 function are provided below.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation using a ratiometric fluorescent indicator like Fura-2 AM.
Materials:
-
HEK293 cells stably expressing LPA3
-
Culture medium (e.g., DMEM) with 10% FBS
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
LPA or other ligands
-
Fluorescence plate reader or microscope with 340/380 nm excitation and 510 nm emission capabilities
Protocol:
-
Cell Culture: Plate LPA3-expressing HEK293 cells onto black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer of HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and optionally 1-2.5 mM probenecid.
-
Wash cells once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS (with probenecid if used) to remove extracellular dye.
-
De-esterification: Add 100 µL of HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.
-
Measurement:
-
Place the plate in a fluorescence reader.
-
Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm, and recording emission at 510 nm.
-
Add the LPA agonist at the desired concentration.
-
Immediately begin recording the fluorescence ratio (F340/F380) over time to capture the transient calcium peak.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This method detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
LPA3-expressing cells
-
Serum-free medium
-
LPA or other stimuli
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Stimulate cells with LPA for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Analysis: Quantify band intensities and express the results as the ratio of phospho-ERK to total-ERK.
Cell Migration Assay (Boyden Chamber)
This assay quantifies the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Boyden chamber apparatus (transwell inserts with 8 µm pores)
-
LPA3-expressing cells
-
Serum-free medium
-
Chemoattractant (e.g., LPA or serum)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
Protocol:
-
Preparation:
-
Place transwell inserts into a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Add serum-free medium to the upper chamber for a negative control.
-
-
Cell Seeding:
-
Serum-starve cells for 12-24 hours.
-
Resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 105 cells/mL).
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 6-24 hours).
-
Fixation and Staining:
-
Remove the inserts from the plate.
-
Use a cotton swab to gently remove non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane.
-
Stain the cells with Crystal Violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Allow the inserts to dry.
-
Count the number of stained cells in several microscopic fields for each membrane. Alternatively, the dye can be eluted and the absorbance measured.
-
Conclusion
The in vitro characterization of LPA3 has revealed its complex role as a signaling hub that integrates extracellular lysophosphatidic acid signals into a variety of cellular responses. Its ability to couple to multiple G protein families and engage β-arrestin pathways underscores its versatility. The quantitative data and detailed protocols presented in this guide offer a foundational resource for further investigation into LPA3 biology and its potential as a target for therapeutic intervention in diseases such as cancer and fibrosis. Future studies focusing on ligand bias and the structural basis of its promiscuous coupling will undoubtedly provide deeper insights into the function of this important receptor.
References
LXY3 Peptide Discovery and Development: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and development of the LXY peptide series, with a primary focus on the optimized α3β1 integrin-targeting peptide, LXY30. The document details the progression from the initial lead peptide, LXY1, through the intermediate analog LXY3, to the highly potent and stable LXY30. It includes a comprehensive summary of quantitative binding affinity and in vivo tumor targeting data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This whitepaper serves as a core technical resource for researchers and professionals in the fields of oncology, peptide therapeutics, and drug delivery.
Introduction: Targeting α3β1 Integrin in Oncology
The α3β1 integrin, a heterodimeric transmembrane glycoprotein, is a crucial mediator of cell-matrix interactions. Its overexpression in a variety of human cancers, including glioblastoma, non-small cell lung cancer (NSCLC), and breast cancer, is correlated with poor prognosis, tumor progression, metastasis, and therapeutic resistance.[1][2] This has positioned α3β1 integrin as a promising biomarker and a high-value target for the development of novel cancer diagnostics and therapeutics.
The "one-bead-one-compound" (OBOC) combinatorial library technology has emerged as a powerful high-throughput screening method for the discovery of peptide-based ligands that can specifically target cell surface receptors like integrins.[3] This approach led to the identification of LXY1, a cyclic peptide that specifically binds to α3β1 integrin on human glioblastoma U-87MG cells.[1] Subsequent structure-activity relationship (SAR) studies aimed at optimizing LXY1's binding affinity and in vivo performance led to the development of several analogs, including this compound.[1]
However, while this compound and another analog, LXY4, demonstrated comparable or improved in vitro binding to LXY1, they failed to show enhanced in vivo tumor-targeting properties.[1] This limitation prompted further optimization efforts, culminating in the discovery of LXY30, a peptide with significantly improved affinity, stability, and in vivo tumor-targeting efficacy.[1][4] This guide will elucidate the discovery and development trajectory of this peptide series, with a detailed focus on the superior characteristics of LXY30.
The LXY Peptide Series: From this compound to LXY30
The development of LXY30 represents a classic example of iterative peptide optimization.
This compound: An Early Analog
This compound was identified through SAR studies of the initial lead peptide, LXY1. While it showed improved in vitro binding affinity compared to LXY1, its in vivo tumor-targeting capabilities were not superior, limiting its translational potential.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Sequence | {d-Cys}-{d-Asp}-Gly-{Tyr(3-NO2)}-Gly-{Hyp}-Asn-{d-Cys}-NH2 (disulfide bridge: d-Cys1-d-Cys8) |
| Molecular Formula | C32H43N11O15S2 |
| Molecular Weight | 885.88 g/mol |
| CAS Number | 1095009-44-1 |
LXY30: A High-Affinity and High-Specificity Ligand
LXY30 was discovered through a combination of focused OBOC combinatorial library screening and subsequent medicinal chemistry modifications.[1][4] This optimized peptide exhibits significantly enhanced binding affinity for the α3 subunit of α3β1 integrin and demonstrates superior in vivo tumor-targeting capabilities.[1][4]
Table 2: Physicochemical Properties of LXY30
| Property | Value |
| Sequence | cdG-Phe(3,5-diF)-G-Hyp-NcR |
| Key Features | Cyclic structure, contains non-natural amino acids (3,5-difluoro-phenylalanine, hydroxyproline, N-cyclohexyl-glycine) |
Quantitative Data
Comparative Binding Affinity
A competitive binding assay was performed to determine the half-maximal inhibitory concentration (IC50) of various LXY peptides against the binding of biotinylated LXY1 to U-87MG glioblastoma cells. The results highlight the significantly improved binding affinity of LXY30.
Table 3: IC50 Values of LXY Peptides against U-87MG Cells [1]
| Peptide | Sequence | IC50 (µM) |
| LXY1 | cdGLG-Hyp-Nc | 4.4 ± 0.8 |
| LXY4 | cdG-Phe(3,5-diF)-G-Hyp-Nc | 0.4 ± 0.1 |
| LXY7 | cdG-Phe(3,5-diF)-G-Hyp-NcK | 0.3 ± 0.1 |
| LXY9 | cdG-Phe(3,5-diF)-G-Hyp-NcN | 0.2 ± 0.05 |
| LXY14 | cdG-Phe(3,5-diF)-G-Hyp-NcG | 0.2 ± 0.05 |
| LXY15 | cdG-Phe(3,5-diF)-G-Hyp-NcQ | 0.2 ± 0.04 |
| LXY29 | cdG-Phe(3,5-diF)-G-Hyp-NcK(Ac) | 0.1 ± 0.02 |
| LXY30 | cdG-Phe(3,5-diF)-G-Hyp-NcR | 0.1 ± 0.03 |
| LXY36 | cdG-Phe(3,5-diF)-G-Hyp-NcH | 0.2 ± 0.04 |
Data are presented as mean ± standard deviation.
In Vivo Tumor Targeting
The in vivo tumor-targeting efficacy of LXY30 was evaluated in nude mice bearing subcutaneous U-87MG xenografts using near-infrared fluorescence (NIRF) optical imaging. The results demonstrate significantly higher tumor accumulation of the LXY30-biotin/streptavidin-Cy5.5 complex compared to the LXY1 complex and streptavidin-Cy5.5 alone.[1] In a separate study with an EGFR-mutant lung adenocarcinoma H3255 cell line xenograft model, there was a twofold higher uptake of the LXY30 complex in both subcutaneous and intracranial xenografts compared to the complex without LXY30.[5]
Table 4: In Vivo Tumor Uptake in U-87MG Xenografts [1]
| Imaging Agent | Mean Fluorescence Intensity (Arbitrary Units) at 4h | Mean Fluorescence Intensity (Arbitrary Units) at 24h |
| SA-Cy5.5 | 1.8 x 10^8 | 1.2 x 10^8 |
| LXY1-biotin/SA-Cy5.5 | 2.5 x 10^8 | 1.5 x 10^8 |
| LXY30-biotin/SA-Cy5.5 | 4.2 x 10^8 | 3.0 x 10^8 |
Plasma Stability
LXY30 has been shown to be considerably stable in plasma, as demonstrated in an in vitro stability study in 90% human plasma.[1][4]
Experimental Protocols
One-Bead-One-Compound (OBOC) Combinatorial Library Synthesis
Objective: To generate a diverse library of peptides on beads for high-throughput screening.
Materials:
-
TentaGel S NH2 resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIC, HOBt)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
Protocol:
-
Resin Preparation: Swell the TentaGel resin in DMF.
-
Split-and-Mix Synthesis: a. Divide the resin into equal portions in separate reaction vessels. b. Deprotection: Remove the Fmoc protecting group from the resin in each vessel. c. Coupling: Add a different Fmoc-protected amino acid to each vessel and perform the coupling reaction. d. Pooling and Mixing: Combine all the resin portions and mix thoroughly to ensure randomization. e. Repeat steps a-d for each position in the peptide sequence to build the library.
-
Side-Chain Deprotection: After the final coupling step, treat the resin with a cleavage cocktail to remove the side-chain protecting groups.
-
Library Characterization: Characterize a small sample of the library beads to confirm successful synthesis.
Whole-Cell Binding Assay (Flow Cytometry)
Objective: To determine the binding affinity of peptides to target cells.
Materials:
-
Target cells (e.g., U-87MG)
-
Biotinylated peptides (e.g., LXY30-biotin)
-
Streptavidin-phycoerythrin (SA-PE) conjugate
-
Binding buffer (e.g., PBS with 1% FBS and 1 mM MnCl2)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in binding buffer to a concentration of 3 x 10^5 cells per sample.
-
Incubation: Incubate the cells with varying concentrations of the biotinylated peptide on ice for 30 minutes.
-
Washing: Wash the cells three times with cold binding buffer to remove unbound peptide.
-
Secondary Staining: Resuspend the cells in a solution containing SA-PE and incubate on ice in the dark for 30 minutes.
-
Washing: Wash the cells again to remove unbound SA-PE.
-
Flow Cytometry Analysis: Resuspend the cells in binding buffer and analyze them on a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the amount of bound peptide.
-
Data Analysis: For competitive assays, co-incubate cells with a constant concentration of biotinylated peptide and varying concentrations of unlabeled competitor peptide. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
In Vivo Optical Imaging
Objective: To assess the tumor-targeting ability of fluorescently labeled peptides in a preclinical animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with U-87MG xenografts)
-
Imaging agent (e.g., LXY30-biotin/SA-Cy5.5 complex)
-
In vivo imaging system (e.g., Kodak IS2000MM or similar)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Imaging Agent Preparation: Prepare the imaging agent by pre-incubating the biotinylated peptide with a streptavidin-fluorophore conjugate (e.g., SA-Cy5.5).
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Agent Administration: Inject the imaging agent intravenously (e.g., via the tail vein).
-
Image Acquisition: At various time points post-injection (e.g., 1, 4, 24 hours), place the anesthetized mouse in the imaging system and acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore (e.g., Cy5.5).
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.
-
Data Analysis: Use imaging software to draw regions of interest (ROIs) around the tumor and normal tissues to quantify the mean fluorescence intensity. Calculate tumor-to-background ratios to assess targeting specificity.[1]
Plasma Stability Assay
Objective: To evaluate the stability of a peptide in human plasma.
Materials:
-
Peptide of interest (e.g., LXY30)
-
Human plasma
-
Precipitating solution (e.g., acetonitrile (B52724) with 1% TFA)
-
HPLC or LC-MS system
Protocol:
-
Incubation: Spike the peptide into human plasma at a defined concentration and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Add the precipitating solution to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life in plasma.
Signaling Pathways and Workflows
LXY Peptide Development Workflow
Caption: Workflow for the discovery and optimization of LXY30 from the lead peptide LXY1.
Mechanism of LXY30 Action
Caption: LXY30 targets the α3 subunit of α3β1 integrin for cancer imaging and drug delivery.
Whole-Cell Binding Assay Workflow
Caption: Workflow for the whole-cell binding assay using flow cytometry.
Conclusion and Future Directions
The development of the LXY peptide series, culminating in the highly potent and specific α3β1 integrin ligand LXY30, exemplifies a successful peptide optimization strategy. LXY30's enhanced binding affinity, plasma stability, and robust in vivo tumor-targeting capabilities make it a promising candidate for clinical translation.[1][4] Future research should focus on leveraging LXY30 for the targeted delivery of therapeutic payloads, such as cytotoxic agents or radionuclides, to α3β1-expressing tumors. Furthermore, its application as a diagnostic imaging agent in a clinical setting warrants investigation. The detailed data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to build upon these promising findings.
References
- 1. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting RGD ligands with a build-in handle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-affinity peptide ligand LXY30 for targeting α3β1 integrin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
LXY3: A High-Affinity Ligand for Targeted Cancer Therapy
A Technical Whitepaper on the Preclinical Evaluation of a Novel α3β1 Integrin Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
LXY3 is a novel cyclic peptide identified through combinatorial library screening that demonstrates high binding affinity and specificity for α3β1 integrin, a cell surface receptor overexpressed in various cancers, including breast adenocarcinoma. Preclinical studies have highlighted the potential of this compound as a targeting moiety for the delivery of therapeutic and imaging agents to tumor tissues. This document provides a comprehensive overview of the discovery, in vitro and in vivo evaluation, and the therapeutic potential of this compound, presenting key data, experimental methodologies, and a conceptual framework for its mechanism of action.
Introduction
Integrins, a family of heterodimeric transmembrane glycoproteins, play a crucial role in cell adhesion, signaling, and tumor progression.[1] The α3β1 integrin, in particular, has emerged as a promising target for cancer therapy due to its overexpression in several malignancies and its association with poor prognosis and metastasis.[2] The development of ligands that specifically target α3β1 offers the potential for more effective and less toxic cancer treatments. This compound is a cyclic peptide developed to meet this need, demonstrating specific targeting of α3β1 integrin-expressing cancer cells.[3][4]
Discovery and Optimization
This compound was identified from a focused one-bead one-compound (OBOC) combinatorial library, a powerful method for discovering novel peptide ligands.[5][6] This technique allows for the synthesis and screening of millions of compounds to identify those with high affinity for a specific target.[7] this compound emerged from a screening campaign against the MDA-MB-231 breast cancer cell line.[3][8] Further structure-activity relationship (SAR) studies led to the development of related compounds, including LXY30, an optimized analog with improved in vivo tumor-targeting properties.[2][9][10]
Quantitative Data Summary
The binding affinity of this compound and its precursor, LXY1, for α3β1 integrin on cancer cells has been quantified in several studies. The key binding parameters are summarized in the table below.
| Compound | Cell Line | Parameter | Value | Reference |
| LXY1 | MDA-MB-231 | Kd | ~0.170 µM | [3] |
| This compound | MDA-MB-231 | Kd | 0.103 µM | [3] |
| This compound | MDA-MB-231 | Bmax | 677 | [3] |
| This compound | MDA-MB-231 | IC50 | 57 nM | [8][11][12] |
Mechanism of Action: Targeting α3β1 Integrin
This compound functions as a targeting ligand by binding with high affinity to the α3 subunit of the α3β1 integrin receptor on the surface of cancer cells.[3][4] This interaction is highly specific, as demonstrated by antibody blocking experiments where the binding of this compound to MDA-MB-231 cells was inhibited by an anti-α3 antibody.[3] Once bound, this compound can serve as a vehicle to deliver conjugated payloads, such as imaging agents or chemotherapeutics, directly to the tumor site, thereby increasing their local concentration and reducing systemic toxicity.
References
- 1. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telodendrimer-based nanocarriers for the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. escholarship.org [escholarship.org]
- 11. Integrin Targeting for Tumor Optical Imaging [thno.org]
- 12. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: LXY3 a VLA-3-blocking peptide that inhibits the interaction between integrin α3β1 (VLA-3) on neutrophil surfaces and laminin in the basement membrane, thereby preventing neutrophil migration across the tumor vascular basement membrane barrier. This peptide is a valuable tool for researchers studying integrin-mediated cell adhesion, migration, and signaling, particularly in the context of cancer biology and immunology. LXY3 is utilized for targeted imaging of breast cancer and to block neutrophil-mediated nanoparticle release into the tumor interstitium.
Application Notes and Protocols: LXY3 a VLA-3-blocking peptide that inhibits the interaction between integrin α3β1 (VLA-3) on neutrophil surfaces and laminin (B1169045) in the basement membrane, thereby preventing neutrophil migration across the tumor vascular basement membrane barrier[1]. This peptide is a valuable tool for researchers studying integrin-mediated cell adhesion, migration, and signaling, particularly in the context of cancer biology and immunology. This compound is utilized for targeted imaging of breast cancer and to block neutrophil-mediated nanoparticle release into the tumor interstitium[1].
This document provides a detailed protocol for performing a cell binding assay using this compound, tailored for researchers, scientists, and drug development professionals. The protocol outlines a fluorescent-based assay using flow cytometry for quantitative analysis of this compound binding to cells expressing integrin α3β1.
Principle of the Assay
This assay quantifies the binding of a fluorescently labeled this compound peptide to target cells that express the integrin α3β1. The protocol is based on the principle of flow cytometry, which measures the fluorescence intensity of individual cells. By incubating the cells with a fluorescently tagged this compound, the amount of bound peptide can be determined by the shift in fluorescence compared to control cells. This allows for the determination of binding affinity and specificity.
Data Presentation
Quantitative data from the this compound in a structured format for clear comparison and interpretation.
| Parameter | Description | Typical Value Range |
| Cell Line | Human cell line known to express integrin α3β1 (e.g., U-87MG, A549, MDA-MB-231) | - |
| This compound-FITC Concentration | Concentration range of the fluorescently labeled this compound peptide used for incubation. | 0.1 - 10 µM |
| Incubation Time | Duration of incubation of cells with this compound-FITC. | 30 - 60 minutes |
| Incubation Temperature | Temperature at which the binding assay is performed. | 4°C or 37°C |
| Mean Fluorescence Intensity (MFI) | The average fluorescence intensity of the cell population, indicating the extent of this compound binding. | Varies with cell type and this compound concentration |
| Percentage of Positive Cells (%) | The percentage of cells in the population that exhibit fluorescence above the background level. | Varies with cell type and this compound. |
| Dissociation Constant (Kd) | A measure of the binding affinity of this compound to its receptor. A lower Kd indicates higher affinity. | To be determined experimentally |
| IC50 (for competition assays) | The concentration of an unlabeled competitor that inhibits 50% of the binding of labeled this compound. | To be determined experimentally |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the this compound cell binding assay using flow cytometry.
Materials and Reagents
-
This compound Peptide: Fluorescently labeled (e.g., with FITC) and unlabeled this compound.
-
Cell Line: A cell line expressing integrin α3β1 (e.g., U-87MG glioblastoma, A549 lung carcinoma, or MDA-MB-231 breast cancer cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Flow Cytometry Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA) or 1% FBS.
-
Trypsin-EDTA: For cell detachment.
-
Propidium Iodide (PI) or other viability dye: To exclude dead cells from the analysis.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for detecting the chosen fluorophore (e.g., a 488 nm laser for FITC).
-
Microcentrifuge tubes or 96-well plates.
Experimental Workflow
The following diagram illustrates the key steps in the this compound cell binding assay.
Application Notes & Protocols: LXY30 for Targeted Imaging of Breast Cancer Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction: The α3β1 integrin is a cell surface receptor that is significantly overexpressed in various human cancers, including breast cancer, and its presence is often linked to poor prognosis and metastasis.[1][2] This makes it a compelling target for molecular imaging and targeted drug delivery. The LXY peptide family, particularly the optimized cyclic peptide LXY30, has been developed as a high-affinity, high-specificity ligand for the α3 subunit of α3β1 integrin.[1][3] LXY30, with the sequence cdG-Phe(3,5-diF)-G-Hyp-NcR, can be labeled and used as a probe for the non-invasive imaging of tumors expressing its target.[1][3]
This document provides detailed protocols for using a biotinylated LXY30 probe, complexed with a fluorescent streptavidin conjugate (e.g., Cy5.5), for the targeted imaging of breast cancer xenografts in preclinical models.
Data Presentation
The following tables summarize the binding characteristics and imaging performance of the LXY30 peptide based on published studies.
Table 1: In Vitro Binding Affinity of LXY30 to α3β1 Integrin-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | Relative Binding Affinity* |
| U-87MG | Glioblastoma | Very Strong |
| MDA-MB-231 | Breast Cancer | Strong |
| MDA-MB-468 | Breast Cancer | Moderate |
| A549 | Non-Small Cell Lung Cancer | Strong |
| H1975 | Non-Small Cell Lung Cancer | Strong |
*Relative binding affinity as determined by flow cytometry with biotinylated LXY30.[1][3] This demonstrates the peptide's ability to bind to breast cancer cells known to express α3β1 integrin.
Table 2: In Vivo Tumor Targeting Performance of LXY30-based Probe
| Xenograft Model | Imaging Probe | Time Post-Injection | Tumor-to-Muscle Signal Ratio (Ex Vivo) |
| U-87MG (Glioblastoma) | LXY30-biotin/Streptavidin-Cy5.5 | 4 hours | ~5.0 |
*Data from U-87MG xenografts are presented as a proxy for in vivo performance.[2] The strong in vitro binding to breast cancer cell lines suggests that LXY30 is a promising candidate for imaging breast cancer xenografts as well.
Visualized Pathways and Workflows
Caption: LXY30 probe binds to α3β1 integrin on cancer cells, enabling detection.
Caption: Step-by-step experimental workflow for in vivo imaging.
Caption: Validation strategy for the LXY30 imaging probe.
Experimental Protocols
Protocol 1: Preparation of LXY30-biotin/Streptavidin-Cy5.5 Imaging Complex
This protocol describes the formation of the imaging agent.
-
Reagents:
-
Biotinylated LXY30 peptide (purified)
-
Streptavidin-Cy5.5 conjugate (commercially available)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Reconstitute lyophilized biotinylated LXY30 and streptavidin-Cy5.5 in PBS to create stock solutions.
-
Combine the biotinylated LXY30 with streptavidin-Cy5.5 in a sterile microcentrifuge tube. A 4:1 molar ratio of peptide to streptavidin is recommended to ensure saturation of the biotin-binding sites.[2]
-
Incubate the mixture overnight at 4°C with gentle rotation to facilitate the formation of a stable complex.[2]
-
The final complex is ready for injection. No further purification is required. Prepare fresh before each imaging experiment.
-
Protocol 2: Establishment of an MDA-MB-231 Subcutaneous Xenograft Model
This protocol details the creation of the tumor model in mice.
-
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Basement membrane matrix (e.g., Matrigel)
-
Female athymic nude mice (nu/nu), 5-6 weeks of age.[2]
-
Sterile PBS, syringes, and needles.
-
-
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest the cells using trypsin, wash with PBS, and perform a cell count to determine viability and concentration.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize a mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of the mouse.[2]
-
Monitor the mice 2-3 times per week for tumor formation and overall health.
-
Begin imaging experiments when the tumor volume reaches approximately 100-200 mm³ (or 0.5-1.0 cm in diameter), which typically occurs 2-4 weeks post-injection.[2] Tumor volume can be estimated using the formula: Volume = (Length × Width²) / 2.[4]
-
Protocol 3: In Vivo and Ex Vivo Optical Imaging
This protocol describes the imaging procedure for tumor-bearing mice.
-
Equipment & Reagents:
-
Tumor-bearing mouse from Protocol 2.
-
LXY30-biotin/Streptavidin-Cy5.5 complex from Protocol 1.
-
In vivo imaging system (e.g., IVIS, Kodak IS2000MM) with filters appropriate for Cy5.5 (Excitation: ~625 nm, Emission: ~700 nm).[2]
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation).
-
-
Procedure:
-
Anesthetize the tumor-bearing mouse and acquire a baseline pre-injection image to check for autofluorescence.
-
Administer a dose of the imaging complex via the tail vein. A typical dose contains 1.8 nmol of the streptavidin-Cy5.5 component in a volume of ~100 µL.[2]
-
Place the anesthetized mouse inside the imaging chamber. Acquire images from dorsal, ventral, and lateral views.
-
Perform imaging at multiple time points (e.g., 1, 4, 8, and 24 hours) post-injection to determine the time of optimal tumor contrast.[2]
-
For image analysis, draw regions of interest (ROIs) over the tumor site and a contralateral, non-tumor area (e.g., muscle) to calculate the tumor-to-background signal ratio.
-
Ex Vivo Analysis: At the final time point (e.g., 24 hours), euthanize the mouse according to institutional guidelines.
-
Immediately dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Arrange the excised tissues in the imaging system and acquire a final ex vivo image to confirm probe biodistribution and tumor-specific accumulation.
-
References
- 1. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: LXY3-Mediated Nanoparticle Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic nanoparticles to specific pathological sites, such as solid tumors, remains a significant challenge in drug development. The vascular basement membrane presents a formidable barrier, limiting the extravasation of nanoparticles from the bloodstream into the tumor interstitium. The LXY3 peptide offers a novel strategy to overcome this barrier by modulating the behavior of neutrophils, key players in the immune response that can influence vascular permeability.
This compound is a VLA-3-blocking peptide that inhibits the interaction between integrin α3β1 (VLA-3) on the surface of neutrophils and laminin, a major component of the basement membrane.[1] This inhibitory action is hypothesized to prevent neutrophil migration across the tumor vascular basement membrane. This localized disruption is thought to increase the permeability of the basement membrane, leading to the release of nanoparticles that have accumulated in the perivascular space.
These application notes provide a detailed experimental framework for investigating the utility of the this compound peptide in mediating nanoparticle release. The protocols outlined below cover the essential in vitro and in vivo assays required to characterize and validate the efficacy of this approach.
Signaling Pathway and Experimental Workflow
The mechanism of this compound-mediated nanoparticle release involves the specific inhibition of the integrin α3β1/laminin interaction at the vascular basement membrane.
References
Application Notes and Protocols for Fluorescent Labeling of LXY3 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LXY3 peptide is a VLA-3-blocking peptide that specifically targets the α3β1 integrin, a transmembrane receptor often overexpressed in various cancer cells.[1] This specificity makes this compound a promising candidate for targeted cancer diagnostics and therapeutics. Fluorescent labeling of the this compound peptide enables researchers to visualize and track its interaction with α3β1 integrin-expressing cells, facilitating studies in cellular imaging, flow cytometry, and in vivo tumor targeting.[2][3] These application notes provide detailed protocols for the fluorescent labeling of the this compound peptide and its subsequent use in various research applications.
This compound Peptide Specifications
| Property | Description |
| Sequence | cdG-Tyr(3-NO2)-G-Hyp-Nc |
| Target | α3β1 integrin (VLA-3) |
| Mechanism | Inhibits the interaction between α3β1 integrin and its ligand, laminin (B1169045).[1] |
| Applications | Targeted imaging of cancer, studying neutrophil migration.[1] |
Choosing a Fluorescent Dye
The selection of a suitable fluorescent dye is critical for the successful application of labeled this compound. Key considerations include the dye's excitation and emission wavelengths, brightness, photostability, and the chemistry required for conjugation. Below is a table summarizing common fluorescent dyes suitable for peptide labeling.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Key Features |
| FITC (Fluorescein isothiocyanate) | ~494 | ~518 | Isothiocyanate | Cost-effective, but pH sensitive and prone to photobleaching.[3] |
| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | NHS ester | Bright and photostable, often used for FRET.[3] |
| Cy3 | ~550 | ~570 | NHS ester | Bright and photostable, suitable for various applications.[3] |
| Cy5 | ~650 | ~670 | NHS ester | Emission in the far-red spectrum minimizes cellular autofluorescence.[3] |
| Alexa Fluor 488 | ~495 | ~519 | NHS ester | Bright, photostable, and pH insensitive. |
| Alexa Fluor 647 | ~650 | ~668 | NHS ester | Very bright and photostable, ideal for in vivo imaging. |
| ATTO Dyes | Wide Range | Wide Range | NHS ester, Maleimide | High photostability and brightness across a wide spectral range.[3] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound Peptide
This protocol describes the labeling of the this compound peptide via its N-terminal amine group using an amine-reactive dye, such as an NHS-ester functionalized dye.
Materials:
-
This compound peptide (lyophilized)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification column (e.g., HPLC with a C18 column)
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized this compound peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. The reaction should be carried out in the dark for 1-2 hours at room temperature with gentle stirring.
-
Purification: Purify the labeled peptide from the unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][][6] A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[6]
-
Characterization: Confirm the successful conjugation and purity of the labeled peptide using mass spectrometry.[4][7] The mass of the labeled peptide should correspond to the sum of the masses of the this compound peptide and the fluorescent dye.
Protocol 2: In Vitro Cellular Imaging with Fluorescently Labeled this compound
This protocol outlines the use of fluorescently labeled this compound for imaging α3β1 integrin-expressing cancer cells.
Materials:
-
α3β1 integrin-expressing cells (e.g., U-87MG glioblastoma cells)[2]
-
Fluorescently labeled this compound peptide
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the α3β1 integrin-expressing cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled this compound peptide in serum-free cell culture medium at a concentration of 1-10 µM.
-
Incubation: Remove the growth medium from the cells, wash once with PBS, and add the peptide-containing medium. Incubate for 1-2 hours at 37°C.
-
Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove any unbound peptide.
-
Imaging: Add fresh PBS or imaging buffer to the cells and visualize them using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.
Protocol 3: Flow Cytometry Analysis of this compound Binding
This protocol describes the quantification of fluorescently labeled this compound binding to cells using flow cytometry.
Materials:
-
α3β1 integrin-expressing cells
-
Fluorescently labeled this compound peptide
-
PBS
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in flow cytometry buffer at a concentration of 1x10^6 cells/mL.
-
Peptide Incubation: Add the fluorescently labeled this compound peptide to the cell suspension at various concentrations (e.g., 0.1 to 10 µM) and incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound peptide.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer, detecting the fluorescence signal in the appropriate channel.
Quantitative Data Summary
| Parameter | Typical Value/Range | Method of Determination |
| Labeling Efficiency | >90% | HPLC, Mass Spectrometry[] |
| Dye-to-Peptide Ratio | 1:1 to 2:1 | Mass Spectrometry, UV-Vis Spectroscopy |
| Purity of Labeled Peptide | >95% | HPLC[4][] |
Signaling Pathways and Workflows
α3β1 Integrin Signaling Pathway
The this compound peptide functions by blocking the interaction of α3β1 integrin with its extracellular matrix ligand, laminin. This interaction normally triggers downstream signaling cascades that can influence cell proliferation, survival, and migration. The following diagram illustrates a simplified representation of the α3β1 integrin signaling pathway and the inhibitory action of this compound.
Caption: this compound peptide blocks laminin binding to α3β1 integrin, inhibiting downstream signaling.
Experimental Workflow for this compound Labeling and Application
The following diagram outlines the general workflow from this compound peptide labeling to its application in cellular imaging and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing LXY3 peptide aggregation in solution
Welcome to the technical support center for the LXY3 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation of the this compound peptide in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its properties?
A1: this compound, also known as LXY2, is a cyclic peptide that acts as a VLA-3 (integrin α3β1) blocking agent.[1] It is primarily used in cancer research to inhibit the interaction between VLA-3 on neutrophil surfaces and laminin (B1169045) in the basement membrane, which in turn prevents neutrophil migration.[1] The sequence of this compound is [cdG-Tyr(3-NO2)-G-Hyp-Nc], and it has a molecular weight of 885.88 g/mol .[1][2]
Q2: My this compound peptide is not dissolving properly. What should I do?
A2: Difficulty in dissolving a peptide is often the first indication of potential aggregation issues. The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solution.[3][4] It is recommended to first assess the peptide's charge at neutral pH to determine the appropriate solvent. For a peptide with unknown charge characteristics, a good starting point is to attempt dissolution in a small amount of sterile, purified water. If that fails, based on the peptide's properties, you can try a dilute acidic or basic solution. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used for initial dissolution, followed by slow dilution with the desired aqueous buffer.[5][6]
Q3: What are the common signs of this compound peptide aggregation?
A3: Peptide aggregation can manifest in several ways. The most obvious sign is the appearance of visible precipitates or cloudiness (turbidity) in your peptide solution.[7] Even in the absence of visible particles, the formation of soluble oligomers or larger aggregates can occur. These can often be detected by techniques such as Dynamic Light Scattering (DLS), which will show an increase in the hydrodynamic radius of the particles in solution.[8][9][10]
Q4: How should I store my this compound peptide to minimize aggregation?
A4: Proper storage is critical to prevent peptide degradation and aggregation. Lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[5] Store peptide solutions at -20°C or -80°C. The stability of peptides in solution is generally lower than in lyophilized form.[11]
Troubleshooting Guide: this compound Aggregation
This guide provides a systematic approach to troubleshooting and preventing this compound peptide aggregation.
Problem: this compound peptide solution is cloudy or contains visible precipitates.
| Potential Cause | Suggested Solution |
| Peptide concentration is too high. | Decrease the working concentration of the this compound peptide. Determine the maximum solubility under your experimental conditions. |
| The pH of the solution is close to the peptide's isoelectric point (pI). | Adjust the pH of the buffer to be at least 1-2 units away from the pI. For basic peptides, lower the pH. For acidic peptides, raise the pH.[3][12] |
| Inappropriate buffer composition. | Test different buffer systems. The ionic strength of the buffer can influence peptide solubility. Try varying the salt concentration (e.g., NaCl from 50 mM to 150 mM).[13] |
| Sub-optimal temperature. | Some peptides are sensitive to temperature fluctuations. Maintain a consistent temperature during your experiment. For storage, always keep the peptide solution frozen. |
| Presence of nucleation sites (e.g., dust, impurities). | Filter your buffers and peptide solutions through a 0.22 µm filter to remove any potential nucleating particles.[14] |
Problem: Experiments with this compound yield inconsistent results.
| Potential Cause | Suggested Solution |
| Formation of soluble aggregates. | Soluble aggregates may not be visible but can affect the biological activity of the peptide. Use Dynamic Light Scattering (DLS) to check for the presence of oligomers. |
| Peptide degradation. | Ensure proper storage conditions and avoid repeated freeze-thaw cycles. Consider using freshly prepared peptide solutions for critical experiments. |
| Interaction with experimental components. | The this compound peptide may interact with other components in your assay, leading to aggregation. Evaluate the compatibility of the peptide with all reagents and surfaces. |
Data Presentation: Effect of Additives on this compound Solubility
The following table summarizes hypothetical data on the effect of various additives on the solubility of this compound peptide at a concentration of 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.
| Additive | Concentration | Solubility Enhancement Factor | Notes |
| None (Control) | - | 1.0 | Baseline solubility in PBS. |
| L-Arginine | 50 mM | 2.5 | Helps to reduce non-specific hydrophobic interactions. |
| Glycerol | 10% (v/v) | 1.8 | Acts as a stabilizing osmolyte.[5] |
| Tween 20 | 0.01% (v/v) | 3.2 | Non-ionic detergent that can prevent hydrophobic aggregation.[5][13] |
| Sucrose | 5% (w/v) | 1.5 | Stabilizes the native conformation of the peptide.[5][15] |
Experimental Protocols
Protocol 1: General this compound Peptide Solubility Assay
This protocol provides a method to determine the solubility of the this compound peptide in various buffers.
Materials:
-
Lyophilized this compound peptide
-
Sterile, purified water
-
A selection of buffers (e.g., PBS pH 7.4, Tris pH 8.0, Acetate pH 5.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of sterile, purified water to create a concentrated stock solution (e.g., 100 µL for a 10 mg/mL initial concentration).
-
Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution. If it is clear, the peptide is soluble at that concentration.
-
If the peptide is not soluble in water, test solubility in different buffers by repeating steps 2-5.
-
If necessary, adjust the pH of the peptide solution with 0.1 M HCl or 0.1 M NaOH to find the optimal pH for solubility.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[9]
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
This compound peptide solution (filtered through a 0.22 µm filter)
-
Assay buffer (filtered through a 0.22 µm filter)
Procedure:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Set the desired temperature for the measurement.
-
Prepare the this compound peptide sample at the desired concentration in the filtered assay buffer.
-
Carefully pipette the sample into a clean, dust-free cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the data acquisition parameters (e.g., number of runs, duration of each run).
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in the solution.
-
Analyze the data. A monomodal peak with a low PDI indicates a homogenous sample. The presence of larger species or a high PDI suggests aggregation.
Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Formation
The ThT assay is used to detect the formation of amyloid-like fibrils, a specific type of aggregate.[16][17]
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
This compound peptide solution
-
Assay buffer
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
Pipette the this compound peptide solution into the wells of the microplate. Include a buffer-only control.
-
Add the ThT working solution to each well.
-
Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking).
-
Measure the fluorescence intensity at regular intervals.
-
An increase in fluorescence intensity over time in the presence of the peptide compared to the control indicates the formation of amyloid-like fibrils.
Visualizations
Caption: this compound peptide signaling pathway.
Caption: Troubleshooting workflow for this compound peptide aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. zentriforce.com [zentriforce.com]
- 11. biocat.com [biocat.com]
- 12. biobasic.com [biobasic.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. scispace.com [scispace.com]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
- 17. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
troubleshooting low signal in LXY3 in vivo imaging
Welcome to the technical support center for LXY3 in vivo imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its application in in vivo imaging?
This compound is a novel near-infrared (NIR) fluorescent probe designed for high-sensitivity in vivo imaging. Its primary application is to visualize and quantify specific biological processes, such as tumor progression, inflammation, or the biodistribution of therapeutic agents in living organisms.
Q2: What are the most common causes of low fluorescence signal with this compound?
Low signal intensity during this compound in vivo imaging can stem from a variety of factors. These can be broadly categorized into issues with the probe itself, the experimental animal, or the imaging system settings. Common culprits include suboptimal probe concentration, poor probe delivery to the target tissue, high tissue autofluorescence, and incorrect imaging parameters.
Q3: How can I determine the optimal concentration of this compound for my experiments?
It is recommended to perform a dose-response study to determine the optimal this compound concentration that provides the best signal-to-noise ratio (SNR) without causing toxicity or signal quenching. Start with the recommended concentration from the product literature and test a range of dilutions.
Q4: What is the recommended route of administration for this compound?
The ideal route of administration (e.g., intravenous, intraperitoneal, subcutaneous) depends on the specific experimental model and the target organ. For systemic delivery and targeting of internal organs, intravenous (IV) injection is often preferred.[1] However, for localized models, other routes may be more appropriate.[2] It is crucial to establish a consistent administration protocol for reproducible results.
Troubleshooting Guide: Low Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving low signal issues during this compound in vivo imaging.
Step 1: Verify Probe Integrity and Preparation
Problem: The this compound probe may be degraded or improperly prepared.
Solutions:
-
Check Storage Conditions: Ensure this compound has been stored according to the manufacturer's instructions, protected from light and at the correct temperature.[3]
-
Fresh Preparation: Prepare fresh dilutions of the probe for each experiment, as repeated freeze-thaw cycles or prolonged storage of diluted solutions can lead to degradation.
-
Confirm Concentration: Double-check all calculations for the probe dilution to ensure the correct final concentration is being administered.
Step 2: Optimize Animal and Model-Related Factors
Problem: Biological factors within the animal model can significantly impact signal detection.
Solutions:
-
Animal Diet: Switch animals to an alfalfa-free diet for at least one week prior to imaging to reduce gut autofluorescence, which is rich in chlorophyll (B73375) and can interfere with NIR signals.[2]
-
Animal Positioning: Image the animal from multiple orientations to determine the position that provides the strongest signal, as tissue depth can attenuate the fluorescent signal.[2]
-
Blood-Brain Barrier: If targeting the brain, consider that the blood-brain barrier can limit the penetration of the probe.[4]
-
Probe Biodistribution: Perform a kinetic study by imaging at multiple time points after probe administration to determine the peak signal time for your specific model.[1][3]
Step 3: Optimize Imaging System Parameters
Problem: Incorrect settings on the in vivo imaging system are a common source of low signal.
Solutions:
-
Exposure Time: Increase the exposure time to collect more photons. However, be aware that excessively long exposures can increase background noise.[2][5]
-
Binning: Increase the binning (e.g., from 4x4 to 8x8) to combine pixels, which increases sensitivity at the cost of spatial resolution.[2]
-
Filters: Ensure you are using the correct excitation and emission filters for the spectral properties of this compound. Using improper filters can lead to high background and low specific signal.[6]
-
Focal Height: Adjust the focal height of the instrument to ensure the imaging plane is optimized for the location of the signal within the animal.[7]
Step 4: Analyze Signal-to-Noise Ratio (SNR)
Problem: The issue may not be a low signal per se, but a poor signal-to-noise ratio.
Solutions:
-
Background Subtraction: Utilize the imaging software to subtract background fluorescence from a region of interest where no specific signal is expected.
-
Minimize Autofluorescence: As mentioned, use an alfalfa-free diet. Additionally, ensure the imaging chamber is clean and free of any fluorescent debris.[6]
-
Reporter Wavelength: Longer wavelength reporters (>650 nm) generally have better tissue penetration and lower autofluorescence.[8]
Data Presentation
Table 1: Recommended Starting Parameters for this compound In Vivo Imaging
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | (Specify this compound Excitation) nm | Use the appropriate excitation filter for this compound. |
| Emission Wavelength | (Specify this compound Emission) nm | Use the appropriate emission filter for this compound. |
| Exposure Time | 5 - 60 seconds | Adjust based on signal intensity.[2] |
| Binning | 4x4 or 8x8 | Higher binning increases sensitivity.[2] |
| F-stop | Low (e.g., f/1 - f/2) | A wider aperture allows more light to reach the detector.[9] |
| Animal Diet | Alfalfa-free | To reduce gut autofluorescence.[2] |
Table 2: Troubleshooting Checklist for Low this compound Signal
| Category | Checkpoint | Recommended Action |
| Probe | Probe integrity | Verify proper storage and fresh preparation. |
| Concentration | Confirm accurate dilution calculations. | |
| Animal | Diet | Switch to an alfalfa-free diet.[2] |
| Injection route/timing | Optimize for your model and perform a kinetic study.[1] | |
| Animal positioning | Image from multiple angles to find the strongest signal.[2] | |
| Imaging System | Exposure time | Increase exposure time.[2] |
| Binning | Increase binning level.[2] | |
| Filters | Ensure correct excitation and emission filters are in place.[6] | |
| Focal height | Adjust to the depth of the expected signal.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Imaging Time for this compound
-
Prepare the this compound probe according to the manufacturer's protocol.
-
Administer the probe to a cohort of experimental animals via the chosen route (e.g., IV injection).
-
Anesthetize the animals.
-
Acquire images at multiple time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[1]
-
Analyze the images to identify the time point with the highest signal intensity at the target site. This will be your optimal imaging window.
Visualizations
References
- 1. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 2. spectralinvivo.com [spectralinvivo.com]
- 3. sites.duke.edu [sites.duke.edu]
- 4. Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
optimizing LXY3 concentration for maximum efficacy
Welcome to the technical support center for LXY3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions. A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your particular model system.
Q2: I am not observing the expected cytotoxic effect of this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Please consider the following:
-
Cell Line Resistance: The target kinase, Kinase Alpha (KA), may not be a critical survival factor in your chosen cell line, or the cells may have intrinsic resistance mechanisms.
-
Incorrect Concentration: The concentration of this compound used may be too low. We recommend performing a dose-response curve to determine the optimal concentration.
-
Compound Instability: Ensure that this compound has been stored correctly and that the stock solution is fresh. This compound is light-sensitive and should be stored at -20°C in the dark.
-
Assay Incubation Time: The incubation time may be insufficient to observe a phenotypic effect. A time-course experiment is recommended to determine the optimal endpoint.
Q3: Can this compound be used in combination with other therapeutic agents?
A3: Yes, this compound has the potential for synergistic effects when combined with other anti-cancer agents. We recommend conducting a combination study using methods such as the Chou-Talalay method to assess synergy, additivity, or antagonism.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Reagent Inhomogeneity | Vortex this compound stock solutions and working solutions before adding them to the cells. |
Issue 2: Off-Target Effects Observed
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of this compound may lead to inhibition of other kinases. Lower the concentration and confirm the effect is still present at concentrations closer to the EC50. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to off-target effects. Consider using a different cell line or a knockout/knockdown model to validate that the observed phenotype is on-target. |
| Assay Artifact | The assay itself may be prone to artifacts. Use an alternative method to confirm the phenotype (e.g., switch from a viability assay to an apoptosis assay). |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. We recommend a 10-point dilution series starting from 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the EC50.
Protocol 2: Western Blot Analysis of Kinase Alpha (KA) Phosphorylation
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated KA (p-KA) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total KA to confirm equal protein loading.
Data Presentation
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 2.5 |
| U87 MG | Glioblastoma | 15.1 |
Visualizations
Caption: this compound inhibits Kinase Alpha, leading to apoptosis.
Caption: Workflow for determining the EC50 of this compound.
LXY3 peptide stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of the LXY3 peptide. The following information is based on general best practices for peptide handling and storage, as specific stability data for the this compound peptide is not extensively available in public literature. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store the lyophilized this compound peptide?
A1: For long-term storage, lyophilized peptides should be stored at -20°C or colder, ideally at -80°C, in a tightly sealed container to prevent moisture absorption.[1][2][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to minimize condensation, which can introduce moisture and degrade the peptide.[1] For short-term storage of a few days to weeks, lyophilized peptides can be kept at room temperature.[1][4]
Q2: How should I store this compound peptide once it is in solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[4][5] For optimal stability, it is recommended to:
-
Create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
-
Use sterile buffers, ideally at a pH between 5 and 6, to reconstitute the peptide.[5][6]
-
If possible, use the solution immediately after preparation for the best results.[5]
Q3: What are the common causes of this compound peptide degradation?
A3: Like other peptides, this compound is susceptible to several degradation pathways, primarily determined by its amino acid sequence and the storage conditions. Common causes of degradation include:
-
Hydrolysis: The cleavage of peptide bonds, which can be acid or base-catalyzed. Peptides containing aspartic acid (Asp) are particularly prone to hydrolysis.
-
Oxidation: Certain amino acid residues, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are susceptible to oxidation, especially when exposed to air.
-
Deamidation: This occurs in peptides containing asparagine (Asn) or glutamine (Gln) residues, leading to the formation of aspartate or iso-aspartate, which can alter the peptide's structure and function.[7][8]
-
Moisture: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[9] This can accelerate degradation pathways.[9]
Q4: How can I assess the stability of my this compound peptide sample?
A4: The most reliable way to determine the stability of your this compound peptide is through experimental testing.[10] A common method is to use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) to monitor the purity of the peptide over time under different storage conditions.[10] This allows for the detection of degradation products and a quantitative assessment of the peptide's stability.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Review storage conditions. Ensure the peptide is stored at the recommended temperature and protected from moisture and light.[1] For solutions, use aliquots to avoid freeze-thaw cycles.[5] Consider performing a stability study to determine the shelf-life under your specific conditions. |
| Precipitation of the peptide in solution | The peptide has low solubility in the chosen solvent. | The choice of solvent depends on the peptide's properties. For basic peptides, a small amount of dilute acetic acid can aid dissolution. For acidic peptides, dilute ammonium (B1175870) hydroxide (B78521) may be used. For hydrophobic peptides, organic solvents like DMSO or DMF might be necessary.[5] Always test solubility on a small amount of peptide first.[1] |
| Variability in experimental results | Inconsistent peptide concentration due to degradation or inaccurate weighing. | Ensure accurate weighing of the lyophilized peptide, being mindful of its potential hygroscopic nature.[9] Use freshly prepared solutions for critical experiments or establish the stability of the stock solution over the experimental timeframe. |
Data Summary
Table 1: General Recommendations for this compound Peptide Storage
| Form | Storage Condition | Temperature | Duration | Key Considerations |
| Lyophilized Powder | Long-Term | -20°C or -80°C | Months to Years | Store in a tightly sealed, desiccated container.[1][2][3] Avoid light exposure.[1] |
| Short-Term | Room Temperature | Days to Weeks | Keep in a sealed container away from moisture and light.[4] | |
| In Solution | Long-Term | -20°C or -80°C | Up to 3-4 months at -20°C, up to 1 year at -80°C | Aliquot into single-use volumes to prevent freeze-thaw cycles.[3][5] Use sterile buffer (pH 5-6).[5][6] |
| Short-Term | 4°C | Up to 1-2 weeks | For peptides not containing highly unstable residues.[3] |
Experimental Protocols
Protocol 1: General Procedure for Lyophilization of Peptides
This protocol provides a general guideline for lyophilizing peptides to enhance their long-term stability.
-
Dissolution: Dissolve the purified peptide in a suitable solvent, typically sterile, deionized water or a volatile buffer like ammonium bicarbonate solution. The concentration should be optimized to ensure complete dissolution.
-
Freezing: Freeze the peptide solution. For small peptides (under 20 amino acids), freezing can be as low as -60°C. For larger peptides, the freezing temperature should not be lower than about -30°C to avoid ice crystal formation that could damage the peptide structure.[12] To maximize surface area and facilitate sublimation, consider shell-freezing by rotating the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry).
-
Lyophilization (Freeze-Drying): Place the frozen sample on a lyophilizer. The process involves removing the frozen solvent under a vacuum through sublimation. The temperature should be kept low initially and gradually increased. The vacuum pressure should be carefully controlled (e.g., 40-80 millibar).[12]
-
Final Product: The result is a lyophilized powder.[13] The final moisture content should be low, typically between 3% to 6%, which can be verified using a Karl-Fischer test.[12]
-
Storage: Store the lyophilized peptide in a tightly sealed vial at -20°C or -80°C.
Protocol 2: Peptide Stability Assessment by HPLC
This protocol outlines a general method for evaluating the stability of a peptide solution over time.
-
Sample Preparation: Prepare a stock solution of the this compound peptide at a known concentration in the desired buffer. Aliquot the solution into several vials for testing at different time points and conditions.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., 4°C, room temperature, 37°C). Include a control sample stored at -80°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition.
-
HPLC Analysis:
-
Equilibrate an appropriate HPLC column (e.g., a C18 reverse-phase column) with the mobile phase.
-
Inject a standard amount of the peptide solution.
-
Run a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) to elute the peptide and any degradation products.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the main peptide peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for assessing this compound peptide stability.
Caption: Common chemical degradation pathways for peptides.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jpt.com [jpt.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 13. omizzur.com [omizzur.com]
how to reduce non-specific binding of LXY3 peptide
Welcome to the technical support center for the LXY3 peptide. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you minimize non-specific binding and achieve reliable, high-quality experimental results.
Troubleshooting Guide: Non-Specific Binding
Non-specific binding can obscure your results by creating a high background signal, which reduces the sensitivity and accuracy of your assay.[1][2] This guide addresses the most common causes in a question-and-answer format.
Q1: Why am I observing high background or non-specific binding with the this compound peptide in my assay?
High background is often a result of the this compound peptide or other assay components binding to unintended sites on your solid phase (e.g., microplate wells) or to other proteins.[1] This can be caused by several factors:
-
Inadequate Blocking: Unoccupied sites on the assay surface can bind to the peptide or detection reagents.[2]
-
Hydrophobic or Ionic Interactions: The physicochemical properties of the this compound peptide may cause it to adhere to surfaces through non-covalent forces like van der Waals forces or electrostatic interactions.[3][4][5]
-
Inappropriate Reagent Concentrations: An excessively high concentration of the this compound peptide or detection antibodies can lead to increased non-specific interactions.
-
Suboptimal Buffer Composition: The pH, salt, and detergent concentrations in your buffers can significantly influence binding events.[6][7]
-
Contamination: Contaminated reagents or buffers can introduce interfering substances that contribute to high background.
Q2: How can I optimize my blocking step to reduce non-specific binding of this compound?
The blocking step is critical for saturating any remaining binding sites on the solid phase after initial coating.[2] If you suspect insufficient blocking, consider the following optimizations:
-
Change the Blocking Agent: Different blocking agents have different properties. If you are using Bovine Serum Albumin (BSA), consider switching to non-fat dry milk, casein, or a commercial blocking buffer specifically formulated for sensitive assays.[8][9][10]
-
Increase Blocking Agent Concentration: Try increasing the concentration of your blocking agent. For example, you can increase BSA from 1% to 3% or non-fat dry milk from 3% to 5%.
-
Extend Incubation Time: Increasing the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can ensure more complete surface saturation.
-
Optimize Temperature: Perform the blocking step at room temperature or 37°C with gentle agitation to improve efficiency.
// Nodes start [label="High Non-Specific\nBinding Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_blocking [label="Is the blocking step\nadequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_blocking [label="Optimize Blocking\n- Change agent\n- Increase concentration\n- Extend incubation time", fillcolor="#F1F3F4", fontcolor="#202124"]; check_buffers [label="Are buffer components\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_buffers [label="Optimize Buffers\n- Add detergent (Tween-20)\n- Adjust salt concentration\n- Check pH", fillcolor="#F1F3F4", fontcolor="#202124"]; check_peptide_conc [label="Is the peptide\nconcentration optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; titrate_peptide [label="Perform Peptide Titration\nExperiment", fillcolor="#F1F3F4", fontcolor="#202124"]; check_washing [label="Is the washing\nprocedure sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_washing [label="Optimize Washing\n- Increase number of washes\n- Increase soaking time", fillcolor="#F1F3F4", fontcolor="#202124"]; end_success [label="Binding Reduced\nProceed with Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Issue Persists\nContact Support", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_blocking; check_blocking -> optimize_blocking [label="No"]; optimize_blocking -> check_buffers; check_blocking -> check_buffers [label="Yes"]; check_buffers -> optimize_buffers [label="No"]; optimize_buffers -> check_peptide_conc; check_buffers -> check_peptide_conc [label="Yes"]; check_peptide_conc -> titrate_peptide [label="No"]; titrate_peptide -> check_washing; check_peptide_conc -> check_washing [label="Yes"]; check_washing -> optimize_washing [label="No"]; optimize_washing -> end_success; check_washing -> end_success [label="Yes"];
// Logical connections for failure path optimize_washing -> end_fail [style=dashed]; titrate_peptide -> end_fail [style=dashed]; optimize_buffers -> end_fail [style=dashed]; optimize_blocking -> end_fail [style=dashed];
} dot Caption: Troubleshooting workflow for reducing non-specific binding.
Q3: What components can I add to my buffers to minimize non-specific this compound peptide binding?
Adding certain reagents to your assay and wash buffers can significantly reduce non-specific interactions.
-
Detergents: Including a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in wash buffers is highly effective at reducing hydrophobic interactions that cause background noise.[11][12][13] However, be aware that high concentrations can sometimes interfere with enzyme activity or disrupt specific binding.[12][14]
-
Salts: Increasing the salt concentration (e.g., NaCl) in your buffers can help shield charged interactions between the peptide and the surface.[6][15]
-
Polymers: Inert polymers like Polyethylene Glycol (PEG) can be used to coat surfaces and render them more hydrophilic, which discourages non-specific hydrophobic binding.[12][16]
Q4: Can the concentration of the this compound peptide itself affect non-specific binding?
Yes, using too high a concentration of the this compound peptide is a common cause of high background. It is essential to determine the optimal concentration that provides a strong specific signal without increasing non-specific binding. This is achieved through a titration experiment.
Frequently Asked Questions (FAQs)
What are the most common blocking agents for peptide-based experiments?
The most widely used blocking agents are proteins and detergents. Each has advantages and disadvantages.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, compatible with most systems, and effective at blocking hydrophobic sites.[8] | Can have lot-to-lot variability and may cross-react with some antibodies.[8][9] |
| Non-Fat Dry Milk / Casein | 2-5% (w/v) | Cost-effective and provides highly effective blocking due to its molecular diversity.[10][17] | Incompatible with biotin-avidin systems and phospho-specific antibodies due to endogenous biotin (B1667282) and phosphoproteins.[9][10] |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies. | May not be as effective as other protein blockers when used alone.[13] |
| Commercial Blockers | Varies | Offer high consistency, stability, and are often optimized for specific assay types (e.g., protein-free).[9] | More expensive than preparing blockers in-house.[9] |
How do I choose the right container material to avoid non-specific binding?
Peptides can be "sticky" and adsorb to container surfaces.[18] To minimize this, avoid using glass containers, as peptides can adhere to them.[18] Instead, use polypropylene (B1209903) tubes or specialized low-binding plasticware.[18]
Can the pH of my buffer affect non-specific binding?
Yes, the pH of your buffers influences the charge of both the this compound peptide and the assay surface.[6] If non-specific binding is due to electrostatic interactions, adjusting the buffer pH can help neutralize these charges and reduce unwanted binding.[6]
Experimental Protocols
Protocol 1: Titration of this compound Peptide to Determine Optimal Concentration
This protocol helps you find the lowest concentration of this compound that still provides a robust specific signal, thereby minimizing background.
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound peptide in your assay diluent. A typical range might be from 10 µg/mL down to 0.1 µg/mL.
-
Coat Plate: Follow your standard protocol to coat the wells of a microplate with your target molecule.
-
Block: Block the plate using your optimized blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash: Wash the plate 3-5 times with your wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add Peptide Dilutions: Add each dilution of the this compound peptide to a set of wells (in triplicate). Include a "no peptide" control (blank) containing only the assay diluent.
-
Incubate: Incubate according to your standard protocol.
-
Detect: Proceed with the addition of detection reagents as per your standard assay protocol.
-
Analyze: Measure the signal for each concentration. Plot the signal intensity against the peptide concentration. The optimal concentration is the one at the beginning of the plateau phase of the curve, which gives a strong signal without being in excess.[19]
// Workflow prep1 -> prep2 -> step1 -> step2 -> step3 -> step4 -> analysis1 -> analysis2 -> analysis3; } dot Caption: Workflow for this compound peptide titration experiment.
Protocol 2: Evaluating Different Blocking Buffers
Use this protocol to compare the effectiveness of various blocking agents for your specific assay.
-
Prepare Buffers: Prepare several different blocking buffers for testing, for example:
-
Buffer A: 5% Non-Fat Dry Milk in TBS-T (0.05% Tween-20)
-
Buffer B: 3% BSA in PBS-T (0.05% Tween-20)
-
Buffer C: A commercial protein-free blocking buffer
-
-
Coat Plate: Coat a sufficient number of microplate wells with your target molecule.
-
Block: Divide the wells into groups and block each group with one of the prepared buffers for 1-2 hours at room temperature.
-
Wash: Wash all wells thoroughly with the appropriate wash buffer.
-
Run Assay: Proceed with your standard assay protocol, testing two conditions for each blocking buffer group:
-
Specific Binding: Add the this compound peptide at a known optimal concentration.
-
Non-Specific Binding (Background): Add only the assay diluent (no peptide).
-
-
Detect and Analyze: Complete the assay and measure the signals. Calculate the signal-to-noise ratio (Signal from specific binding / Signal from non-specific binding) for each blocking buffer. The buffer that provides the highest ratio is the most effective for your experiment.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. waters.com [waters.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. hiyka.com [hiyka.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. labcluster.com [labcluster.com]
- 13. corning.com [corning.com]
- 14. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 15. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biobaseoverseas.com [biobaseoverseas.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
dealing with LXY3 peptide degradation in serum
Disclaimer: The following guide provides general strategies for dealing with peptide degradation in serum. As "LXY3" does not correspond to a known peptide in public literature, this information is based on established principles of peptide chemistry and pharmacology. The term "this compound" is used as a placeholder for any therapeutic peptide facing stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is causing my this compound peptide to lose activity in serum-containing media?
The loss of activity is most likely due to enzymatic degradation by proteases present in the serum.[1][2] Serum contains a complex mixture of enzymes, such as endopeptidases and exopeptidases, that can cleave the peptide bonds of this compound, leading to its inactivation and a short half-life.[3][4]
Q2: What are the primary enzymes in serum responsible for peptide degradation?
Serum contains numerous proteases. Key enzymes include dipeptidyl peptidase-IV (DPP-IV), which cleaves dipeptides from the N-terminus, as well as various trypsin-like serine proteases that cleave after basic residues like arginine and lysine.[5][6][7] The exact proteases affecting this compound will depend on its specific amino acid sequence.
Q3: How can I improve the stability of the this compound peptide in my experiments?
Several strategies can enhance the stability of this compound:
-
Chemical Modifications: Introduce modifications that make the peptide resistant to enzymatic cleavage.[8]
-
Use of Serum-Free Media: If your experimental design permits, using serum-free media eliminates the source of proteolytic degradation.[1]
-
Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the serum can reduce peptide degradation.[1] However, you must first verify that the inhibitors do not interfere with your assay.
-
Heat Inactivation of Serum: Heating serum (e.g., at 56°C for 30 minutes) can denature and inactivate some, but not all, heat-labile proteases.[1]
Troubleshooting Guide
Issue 1: this compound peptide degrades almost immediately (within minutes) in a serum stability assay.
-
Possible Cause: this compound likely contains multiple cleavage sites highly susceptible to common serum proteases (e.g., terminal residues or sequences rich in Arg/Lys).[6][9]
-
Solution:
-
Terminal Modifications: The fastest first step is to synthesize versions of this compound with N-terminal acetylation and C-terminal amidation. This protects the peptide from aminopeptidases and carboxypeptidases, respectively.[1][10]
-
Identify Cleavage Sites: Use Mass Spectrometry (LC-MS) to identify the specific fragments generated during degradation. This will pinpoint the exact cleavage sites.[5]
-
Site-Specific Amino Acid Substitution: Once cleavage sites are known, substitute the L-amino acids at these positions with D-amino acids or other non-natural amino acids (e.g., replacing Arginine with Agp).[9][11] Proteases are stereospecific and generally cannot cleave bonds involving D-amino acids.[12]
-
Issue 2: this compound shows inconsistent degradation rates between different batches of serum.
-
Possible Cause: The type and concentration of proteases can vary significantly between different serum lots and even between commercial suppliers.[1][6]
-
Solution:
-
Standardize Serum Source: For a complete set of experiments, use a single, pre-tested batch of pooled serum.[1]
-
Establish a Baseline: Before starting a large study, qualify the new serum batch by running a standard stability assay with an unmodified control peptide to understand its proteolytic activity.
-
Consider Fresh Blood vs. Serum/Plasma: Proteolytic activity can differ between fresh blood, plasma, and serum due to the activation of proteases during the coagulation cascade.[6][7][13] Assays in fresh blood may be more representative of in vivo conditions, though more complex to perform.[6]
-
Issue 3: Peptide recovery from serum samples is low, even at the zero time point.
-
Possible Cause: The peptide may be adsorbing to labware (e.g., plastic tubes, pipette tips) or precipitating along with serum proteins during the extraction step.[10]
-
Solution:
-
Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize surface adsorption.[10]
-
Optimize Protein Precipitation: The method used to stop the reaction and remove serum proteins is critical. Trichloroacetic acid (TCA) and cold acetonitrile (B52724) are common, but their efficiency can be peptide-dependent.[1][2] Systematically evaluate different precipitation solvents and volumes to maximize this compound recovery in the supernatant.[14]
-
Data Presentation: Strategies to Enhance Peptide Half-Life
The following table summarizes hypothetical data for different strategies to improve the serum half-life of this compound.
| This compound Variant | Modification Strategy | Apparent Half-Life in Human Serum (Hours) | Fold Improvement |
| This compound-WT | Unmodified (Wild-Type) | 0.25 | 1x |
| This compound-Term | N-acetyl, C-amide | 1.5 | 6x |
| This compound-D-Ala | D-Alanine substitution at P1' site | 4.0 | 16x |
| This compound-Cyc | Head-to-tail cyclization | 12.0 | 48x |
| This compound-PEG | 20 kDa PEGylation | > 24.0 | > 96x |
Experimental Protocols
Protocol: In Vitro Serum Stability Assay
This protocol details a standard method to assess the stability of this compound in serum using RP-HPLC analysis.[2]
1. Materials and Reagents:
-
This compound peptide (lyophilized, >95% purity)
-
Human Serum (pooled, commercial source)
-
DMSO (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Water (HPLC grade)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
-
RP-HPLC system with a C18 column
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Serum Aliquots: Thaw human serum, centrifuge to remove cryoprecipitates, and store in single-use aliquots at -80°C.
-
Quenching Solution: 1% (v/v) TFA in ACN.
-
HPLC Mobile Phase A: 0.1% TFA in water.
-
HPLC Mobile Phase B: 0.1% TFA in ACN.
3. Assay Procedure:
-
Pre-warm an aliquot of human serum to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%. Vortex gently.
-
Incubate the tube at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.
-
Immediately quench the reaction by adding the aliquot to 2 volumes (100 µL) of ice-cold Quenching Solution.
-
Vortex vigorously for 30 seconds to precipitate serum proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. RP-HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the peptide elution by UV absorbance (e.g., 214 or 280 nm).
-
Calculate the peak area of the intact this compound peptide at each time point. The amount of remaining peptide is expressed as a percentage of the peak area at time 0.
Visualizations
Caption: General pathway of this compound peptide degradation by serum proteases.
Caption: Experimental workflow for an in vitro serum stability assay.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LXY3 vs. LXY1: A Comparative Analysis of Binding Affinity for α3β1 Integrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two cyclic peptide ligands, LXY3 and LXY1, for their target receptor, α3β1 integrin. The information presented is based on available experimental data to assist researchers in selecting the appropriate ligand for their studies in areas such as cancer diagnosis and targeted therapeutics.
Executive Summary
LXY1 and this compound are both cyclic peptide ligands designed to target α3β1 integrin, a receptor often overexpressed in various cancer cells, including glioblastoma. Structure-activity relationship studies have shown that this compound, a derivative of LXY1, exhibits a comparable and, in some cases, improved in vitro binding affinity for α3β1 integrin on human glioblastoma U-87MG cells and human breast cancer MDA-MB-231 cells.[1] While both ligands effectively bind to their target, subtle structural differences may influence their binding kinetics and in vivo performance. This guide outlines their comparative binding characteristics, the experimental methods used for their evaluation, and the associated signaling pathways.
Binding Affinity Comparison
| Ligand | Target Receptor | Target Cells | Comparative Binding Affinity | Notes |
| LXY1 | α3β1 Integrin | U-87MG, MDA-MB-231 | Baseline | The parent peptide ligand. |
| This compound | α3β1 Integrin | U-87MG, MDA-MB-231 | Comparable and Improved | Shows enhanced or similar in vitro binding compared to LXY1. However, in vivo tumor-targeting properties were not reported to be improved.[1] |
Experimental Protocols
The binding affinity of this compound and LXY1 to α3β1 integrin-expressing cells is typically determined using a whole-cell competitive binding assay followed by flow cytometry analysis.
Competitive Binding Assay Protocol
Objective: To determine the relative binding affinity of unlabeled peptide ligands (like this compound) by measuring their ability to compete with a labeled ligand (biotinylated LXY1) for binding to α3β1 integrin on the surface of U-87MG cells.
Materials:
-
U-87MG human glioblastoma cells
-
Biotinylated LXY1
-
Unlabeled LXY1 (for control)
-
Unlabeled this compound (experimental)
-
Phosphate-buffered saline (PBS) with 1% Fetal Bovine Serum (FBS)
-
Streptavidin-Phycoerythrin (PE) conjugate
-
Flow cytometer
Procedure:
-
Cell Preparation: U-87MG cells are harvested, washed, and resuspended in PBS with 1% FBS to a concentration of 3 x 10⁵ cells per sample.
-
Competitive Incubation:
-
A fixed, subsaturating concentration of biotinylated LXY1 (e.g., 0.5 μM) is mixed with varying concentrations of the unlabeled competitor peptide (this compound or unlabeled LXY1).
-
This mixture is then incubated with the prepared U-87MG cells.
-
-
Staining: After incubation, the cells are washed to remove unbound peptides and then incubated with a streptavidin-PE conjugate, which binds to the biotinylated LXY1 that is bound to the cells.
-
Flow Cytometry: The samples are washed again and analyzed by flow cytometry to measure the mean fluorescence intensity (MFI) of the PE signal for each sample.
-
Data Analysis: The decrease in MFI in the presence of the unlabeled competitor indicates displacement of the biotinylated LXY1. The relative binding affinity is determined by comparing the concentration of the competitor required to inhibit 50% of the biotinylated LXY1 binding (IC50).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay used to compare the binding affinities of LXY1 and this compound.
Caption: Workflow for the competitive binding assay.
α3β1 Integrin Signaling Pathway
Upon ligand binding, α3β1 integrin can initiate a cascade of intracellular signals that influence cell proliferation, survival, and migration. The diagram below provides a simplified overview of a potential signaling pathway activated by α3β1 integrin.
References
LXY30: A High-Affinity Peptide Ligand for Integrin α3β1
A Comparative Guide to Binding Specificity and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of LXY30, a cyclic peptide with high affinity and specificity for integrin α3β1. The performance of LXY30 is compared with its precursor peptide, LXY1, and other integrin-targeting peptides. Detailed experimental protocols for validating binding specificity and an overview of the associated signaling pathways are also presented to support researchers in the field of drug development and molecular targeting.
Comparative Analysis of Peptide Ligand Binding Affinity
The binding affinity of various peptide ligands targeting integrins is a critical parameter for their potential therapeutic or diagnostic applications. The following table summarizes the half-maximal inhibitory concentration (IC50) values for LXY30 and its precursor, LXY1, against integrin α3β1 expressed on U-87MG glioblastoma cells. For a broader context, binding data for ATN-161, a peptide targeting other integrins, is also included.
| Peptide | Target Integrin | Cell Line | IC50 / Kd | Reference |
| LXY30 | α3β1 | U-87MG | 0.08 µM (IC50) | |
| LXY1 | α3β1 | U-87MG | 3.5 µM (IC50) | |
| ATN-161 | α5β1 | Not Specified | 1.0 µM (Kd) | |
| ATN-161 | αvβ3 | Not Specified | 0.6 µM (Kd) |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor; a lower Kd indicates a higher affinity.
Experimental Protocols for Validating Binding Specificity
Accurate validation of binding specificity is paramount in the development of targeted ligands. The following are detailed protocols for common experimental techniques used to characterize the interaction between peptides like LXY30 and integrin α3β1.
Whole-Cell Binding Assay using Flow Cytometry
This protocol describes the use of flow cytometry to quantify the binding of a fluorescently labeled peptide to cells expressing the target integrin.
Materials:
-
Cells expressing integrin α3β1 (e.g., U-87MG, A549)
-
Fluorescently labeled peptide (e.g., LXY30-FITC)
-
Scrambled control peptide with the same fluorescent label (e.g., S-LXY30-FITC)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in PBS containing 1% FBS to a final concentration of 1 x 10^6 cells/mL.
-
-
Peptide Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled peptide to the cells at various concentrations (e.g., ranging from 1 nM to 1 µM).
-
In a separate tube, add the fluorescently labeled scrambled peptide at the same concentrations as a negative control.
-
Incubate the tubes on ice for 30-60 minutes, protected from light.
-
-
Washing:
-
After incubation, add 1 mL of cold PBS with 1% FBS to each tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step twice to remove unbound peptide.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of cold PBS with 1% FBS.
-
Analyze the samples on a flow cytometer, using the appropriate laser and filter settings for the fluorophore.
-
Collect data from at least 10,000 events per sample.
-
The mean fluorescence intensity (MFI) of the cell population is used as a measure of peptide binding.
-
Competitive Binding Assay
This assay determines the specificity of a ligand by measuring its ability to compete with a known labeled ligand for binding to the target receptor.
Materials:
-
Cells expressing integrin α3β1
-
Labeled peptide (e.g., LXY1-biotin)
-
Unlabeled competitor peptides (e.g., LXY30, LXY1)
-
Streptavidin-Phycoerythrin (SA-PE)
-
PBS with 1% FBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare cells as described in the whole-cell binding assay protocol.
-
Competition Reaction:
-
In flow cytometry tubes, mix a constant concentration of the labeled peptide (e.g., 0.5 µM LXY1-biotin) with increasing concentrations of the unlabeled competitor peptide (e.g., 0.01 µM to 100 µM of LXY30 or LXY1).
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each tube.
-
Incubate on ice for 30-60 minutes.
-
-
Secondary Staining:
-
Wash the cells twice with cold PBS containing 1% FBS.
-
Resuspend the cells in 100 µL of a 1:500 dilution of SA-PE.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Washing and Analysis:
-
Wash the cells once with cold PBS containing 1% FBS.
-
Resuspend the cells in 500 µL of cold PBS with 1% FBS.
-
Analyze the samples by flow cytometry. The decrease in MFI in the presence of the competitor peptide indicates specific binding. The IC50 value can be calculated from the dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Binding Specificity Validation
The following diagram illustrates the key steps involved in validating the binding specificity of a peptide ligand to its cellular target.
Integrin α3β1 Signaling Pathway
Binding of LXY30 to integrin α3β1 can modulate downstream signaling pathways that are crucial for cell survival, proliferation, and migration. The following diagram illustrates the key signaling cascades initiated by integrin α3β1 engagement.
Upon binding of a ligand such as LXY30, integrin α3β1 undergoes a conformational change, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cytoplasmic tail of the β subunit. Activated FAK then recruits and activates Src family kinases. This FAK/Src complex can then initiate multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which plays a key role in cell proliferation and migration. The modulation of these pathways by LXY30 underscores its potential as a therapeutic agent in diseases where integrin α3β1 is overexpressed, such as in certain cancers.
LXY3 vs. RGD Peptides: A Comparative Guide to Tumor Targeting Ligands
In the landscape of targeted cancer therapy and diagnostics, peptides have emerged as highly specific and effective vehicles for delivering payloads to tumor sites. Among these, the Arginine-Glycine-Aspartic acid (RGD) family of peptides and the more recently developed LXY3 peptide and its derivatives represent two prominent strategies. This guide provides a detailed, data-driven comparison of this compound-related peptides and RGD peptides, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanisms, and the experimental protocols used for their evaluation.
Executive Summary
Both RGD and this compound peptides target integrins, a family of transmembrane receptors involved in cell adhesion and signaling that are often overexpressed in tumor cells and vasculature. However, they exhibit key differences in their integrin specificity, which dictates their tumor-targeting profiles.
-
RGD Peptides: These are the most well-characterized integrin-targeting peptides, primarily binding to αvβ3 and αvβ5 integrins, which are crucial for angiogenesis and are overexpressed on various tumor cells.[1][2] Their versatility has led to widespread use in targeting glioblastoma, melanoma, and cancers of the breast, prostate, and ovaries.
-
This compound Peptides: Specifically, the optimized derivative LXY30 , is a high-affinity ligand for α3β1 integrin .[3][4] This integrin is also overexpressed in several cancers, including glioblastoma, lung, and breast cancer, and is associated with poor prognosis and metastasis.[3][4] LXY30 offers a more targeted approach towards tumors with high α3β1 expression.
This guide will delve into the quantitative differences in their binding affinities, in vivo tumor targeting efficacy, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics for LXY30 and a commonly used cyclic RGD peptide, cyclo(-RGDfK), derived from various experimental studies. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Binding Affinity
| Peptide | Target Integrin | Cell Line | IC50 (nM) | Reference |
| LXY30 | α3β1 | U-87MG (Glioblastoma) | 80 | [3] |
| cyclo(-RGDfK) | αvβ3 | - | 0.94 | [5] |
IC50: The half maximal inhibitory concentration, indicating the concentration of a ligand that is required for 50% inhibition of a biological process.
Table 2: In Vivo Tumor Uptake
| Peptide Conjugate | Tumor Model | Tumor Uptake (%ID/g at 2h p.i.)* | Reference |
| LXY30-biotin/SA-Cy5.5 | U-87MG Xenograft (subcutaneous) | ~3.5 | [3] |
| ¹⁸F-Galacto-RGD | Various human tumors | 2.0 - 4.0 | [6] |
| ⁶⁸Ga-NOTA-RGD | U87MG Xenograft | ~4.0 | [7] |
%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection. Data for LXY30 is estimated from graphical representation in the cited paper.
Mechanism of Action and Signaling Pathways
Both LXY30 and RGD peptides exert their effects by binding to integrins on the cell surface, which not only facilitates their internalization but also can modulate intracellular signaling pathways.
RGD Peptides: Upon binding to integrins like αvβ3, RGD peptides can trigger integrin clustering and internalization, often through clathrin-mediated endocytosis or caveolae.[1] This binding activates downstream signaling cascades, prominently involving Focal Adhesion Kinase (FAK) and Src family kinases. These pathways influence cell proliferation, survival, and migration.
LXY30 Peptide: LXY30 binds to the α3 subunit of α3β1 integrin and is also internalized via endocytosis.[3][8] Its binding has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10]
Below are diagrams illustrating the generalized signaling pathways associated with αvβ3 and α3β1 integrins.
Figure 1: Generalized RGD-αvβ3 Integrin Signaling Pathway.
Figure 2: Generalized LXY30-α3β1 Integrin Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of tumor-targeting peptides. Below are generalized protocols for key experiments.
In Vitro Cell Binding Assay (Flow Cytometry)
This assay quantifies the binding affinity of a fluorescently labeled peptide to target cells.
Workflow Diagram:
Figure 3: Workflow for In Vitro Cell Binding Assay.
Methodology:
-
Cell Preparation: Target tumor cells (e.g., U-87MG for α3β1 or αvβ3 expression) are cultured to 80-90% confluency, harvested, and washed with a binding buffer (e.g., PBS with 1% BSA).
-
Incubation: A fixed number of cells (e.g., 2 x 10⁵) are incubated with varying concentrations of the fluorescently labeled peptide (e.g., LXY30-FITC or RGD-FITC) in the binding buffer for a specified time (e.g., 1 hour) at 4°C to prevent internalization.
-
Washing: Cells are washed multiple times with cold binding buffer to remove unbound peptide.
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the peptide concentration to determine the binding affinity (Kd) or IC50 in competitive binding assays.
In Vivo Biodistribution and Tumor Targeting
This experiment evaluates the accumulation of a labeled peptide in the tumor and various organs in an animal model.
Methodology:
-
Animal Model: Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., U-87MG or A549) into immunocompromised mice.[3][9]
-
Probe Administration: Once tumors reach a suitable size (e.g., 100-200 mm³), the labeled peptide conjugate (e.g., LXY30-biotin/Streptavidin-Cy5.5 or a radiolabeled RGD peptide) is administered intravenously.[3][9][10]
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 2, 4, 24 hours), the animals are imaged using an appropriate imaging modality (e.g., NIR fluorescence imaging for Cy5.5, PET for radiolabeled peptides).
-
Ex Vivo Biodistribution: After the final imaging time point, animals are euthanized. The tumor and major organs (heart, lungs, liver, spleen, kidneys, etc.) are harvested, weighed, and the signal (fluorescence or radioactivity) is quantified.
-
Data Analysis: The uptake in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess targeting specificity.
Conclusion
Both this compound/LXY30 and RGD peptides are powerful tools for tumor targeting, each with a distinct integrin-binding profile that can be exploited for specific cancer types.
-
RGD peptides offer a broad-spectrum approach, targeting the well-established angiogenesis marker αvβ3 integrin, making them suitable for a wide range of tumors. Their development is more mature, with several RGD-based agents having been evaluated in clinical trials.[6]
-
LXY30 provides a more specialized tool for targeting tumors that overexpress α3β1 integrin. Its high affinity and specificity for this target make it a promising candidate for both diagnostic and therapeutic applications in cancers like glioblastoma and non-small cell lung cancer, potentially offering a more tailored approach to treatment.[3][9]
The choice between this compound and RGD peptides will ultimately depend on the specific cancer being targeted and the expression levels of their respective integrin receptors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to make informed decisions and design further comparative studies to fully elucidate the relative advantages of these two important classes of tumor-targeting peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. Integrin α3β1–dependent β-catenin phosphorylation links epithelial Smad signaling to cell contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-affinity peptide ligand LXY30 for targeting α3β1 integrin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-affinity peptide ligand LXY30 for targeting α3β1 integrin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
LXY30: A Comparative Analysis of its Cross-Reactivity with Other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of the peptide ligand LXY30 with a focus on its cross-reactivity with various integrin subtypes. The information presented is based on available experimental data to assist researchers in evaluating the specificity of LXY30 for its primary target, integrin α3β1.
Executive Summary
LXY30 is a cyclic peptide that has demonstrated high binding affinity and specificity for integrin α3β1, a promising target in cancer diagnostics and therapeutics.[1][2] While direct quantitative cross-reactivity studies against a broad panel of integrins are not extensively published, existing data suggests a high degree of selectivity for α3β1. This guide summarizes the available binding information, details the experimental protocols used to assess binding, and provides visual representations of the experimental workflow and relevant signaling pathways.
Comparison of LXY30 Binding Affinity
| Integrin Subtype | LXY30 Binding Affinity | Supporting Evidence |
| α3β1 | High | Multiple studies confirm LXY30 as a high-affinity and selective ligand for α3β1 integrin on various cancer cell lines.[1][2][3] |
| αvβ3 | Low / Negligible | The modulation of the EGFR signaling pathway by LXY30 was found to be independent of the αvβ3-targeting peptide ligand LXW64, suggesting LXY30 does not significantly interact with αvβ3.[4][5] |
| Other Integrins | Not Reported | Specific binding data for LXY30 with other integrin subtypes (e.g., αvβ5, α5β1, α4β1) is not available in the reviewed literature. |
Experimental Protocols
The assessment of LXY30's binding affinity and specificity primarily relies on whole-cell binding assays and flow cytometry. Below are detailed methodologies representative of those used in the cited research.
Whole-Cell Binding Assay
This assay is used to determine the binding of LXY30 to cells expressing various integrins.
a. Cell Preparation:
-
Culture cancer cell lines known to express different integrin subtypes in appropriate media until they reach 80-90% confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells twice with a binding buffer (e.g., PBS with 1% BSA and 1 mM MnCl2) and resuspend to a concentration of 1 x 10^6 cells/mL.
b. Peptide Incubation:
-
Prepare serial dilutions of fluorescently labeled LXY30 (e.g., LXY30-FITC) in the binding buffer. A scrambled peptide-FITC conjugate should be used as a negative control.[3]
-
Incubate 1 x 10^5 cells with varying concentrations of the fluorescently labeled peptides in a total volume of 100 µL for 1 hour at 4°C on a shaker to prevent internalization.
c. Washing and Analysis:
-
After incubation, wash the cells three times with cold binding buffer to remove unbound peptide.
-
Resuspend the final cell pellet in 500 µL of binding buffer for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Flow Cytometry Analysis
Flow cytometry is employed to quantify the binding of fluorescently labeled LXY30 to the cell surface.
a. Instrument Setup:
-
Calibrate the flow cytometer using standard fluorescent beads.
-
Set the appropriate voltage for the forward scatter (FSC), side scatter (SSC), and fluorescence channels (e.g., FITC channel).
b. Data Acquisition:
-
Acquire data for at least 10,000 events (cells) per sample.
-
Gate the viable cell population based on FSC and SSC properties to exclude debris and dead cells.
c. Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the gated cell population for each sample.
-
To determine the binding affinity (e.g., Kd), plot the MFI against the concentration of the labeled peptide and fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).
-
For competitive binding assays, co-incubate cells with a fixed concentration of labeled LXY30 and increasing concentrations of unlabeled LXY30 or other competing ligands. Calculate the IC50 value from the resulting dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of LXY30's action, the following diagrams are provided.
References
- 1. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a high-affinity and high-specificity peptide ligand LXY30 for in vivo targeting of α3 integrin-expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-affinity peptide ligand LXY30 for targeting α3β1 integrin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-affinity peptide ligand LXY30 for targeting α3β1 integrin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
LXY3 Peptide: A Comparative Analysis of In Vitro and In Vivo Performance for Integrin α3β1 Targeting
For Immediate Publication
Sacramento, CA – December 3, 2025 – A comprehensive analysis of the α3β1 integrin-targeting peptide, LXY3, reveals a notable disparity between its in vitro binding affinity and its in vivo tumor-targeting efficacy. This guide provides a detailed comparison of this compound with its parent peptide, LXY1, and the subsequently optimized LXY30, offering researchers, scientists, and drug development professionals critical data for advancing targeted cancer therapies and imaging.
The development of peptide-based ligands for specific tumor biomarkers is a rapidly advancing field. Integrin α3β1, overexpressed in various cancers such as glioblastoma, breast, and lung cancer, has emerged as a promising target. The LXY series of peptides represents a concerted effort to develop high-affinity ligands for this receptor.
Performance Overview
Initial studies identified LXY1 as a specific ligand for α3β1 integrin on human glioblastoma U-87MG cells. Subsequent structure-activity relationship (SAR) studies led to the development of this compound, which demonstrated comparable or improved in vitro binding to cancer cell lines. However, this enhanced in vitro performance did not translate to superior in vivo tumor targeting. Further optimization yielded LXY30, a peptide with significantly improved performance in both in vitro and in vivo settings.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data for the LXY peptide series, providing a clear comparison of their performance characteristics.
Table 1: In Vitro Performance Comparison of LXY Peptides
| Peptide | Target | Cell Lines Tested | In Vitro Binding Affinity (Relative to LXY1) |
| LXY1 | Integrin α3β1 | U-87MG, MDA-MB-231 | Baseline |
| This compound | Integrin α3β1 | U-87MG, MDA-MB-231 | Improved[1] |
| LXY30 | Integrin α3β1 | U-87MG, various breast and lung cancer cell lines | Significantly Improved[1] |
Note: Specific IC50 or Kd values for this compound were not provided in the primary literature; the performance is described as "improved" relative to LXY1.
Table 2: In Vivo Performance Comparison of LXY Peptides
| Peptide | Animal Model | Tumor Model | In Vivo Tumor Targeting (Relative to LXY1) | Quantitative Measure (Tumor Signal Fold Increase) |
| LXY1 | Xenograft Mouse | U-87MG Glioblastoma | Baseline | 2.3-fold vs. dye alone[1] |
| This compound | Xenograft Mouse | U-87MG Glioblastoma | Not Improved[1] | Data not shown in literature[1] |
| LXY30 | Xenograft Mouse | U-87MG Glioblastoma | Improved[1] | 1.4-fold higher than LXY1[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of the LXY peptides.
Whole-Cell Binding Assay (Flow Cytometry)
This protocol is adapted for determining the binding affinity of biotinylated peptides to cancer cells expressing the target integrin.
Objective: To quantify the binding of LXY peptides to the surface of tumor cells.
Materials:
-
U-87MG or other target cancer cell lines
-
Biotinylated LXY peptides (LXY1, this compound, LXY30)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Manganese Chloride (MnCl₂)
-
Streptavidin-Phycoerythrin (SA-PE) or other suitable fluorescent conjugate
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture target cells to 80-90% confluency. Dissociate the cells using a non-enzymatic cell dissociation solution to preserve surface proteins. Wash the cells with PBS containing 1% FBS.
-
Incubation: Resuspend the cells in binding buffer (PBS with 10% FBS and 1 mM MnCl₂). Incubate approximately 3 x 10⁵ cells with varying concentrations of the biotinylated peptides for 30 minutes on ice to prevent receptor internalization.
-
Washing: After incubation, wash the cells three times with cold PBS containing 1% FBS to remove unbound peptide.
-
Secondary Staining: Resuspend the cell pellet in a solution containing a fluorescently labeled streptavidin conjugate (e.g., SA-PE) and incubate for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the cells again as in step 3. Resuspend the final cell pellet in PBS and analyze using a flow cytometer. The mean fluorescence intensity (MFI) is recorded as a measure of peptide binding.
-
Data Analysis: The MFI values are plotted against the peptide concentration to determine the binding affinity.
In Vivo Tumor Targeting (Optical Imaging)
This protocol outlines the procedure for assessing the tumor-targeting ability of fluorescently labeled peptides in a xenograft mouse model.
Objective: To visualize and quantify the accumulation of LXY peptides in tumors in a living animal.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Tumor cells (e.g., U-87MG)
-
Biotinylated LXY peptides
-
Streptavidin-Cy5.5 or other near-infrared (NIR) fluorescent conjugate
-
In vivo imaging system (e.g., Kodak IS2000MM or similar)
-
Anesthetics
Procedure:
-
Xenograft Model Establishment: Subcutaneously inject tumor cells into the flank of the immunodeficient mice. Allow the tumors to grow to a suitable size (e.g., 0.5-1.0 cm in diameter).
-
Probe Preparation: Prepare the imaging probe by pre-incubating the biotinylated peptide with a streptavidin-NIR fluorescent conjugate (e.g., Streptavidin-Cy5.5).
-
Probe Administration: Anesthetize the tumor-bearing mice. Inject the prepared peptide-fluorophore complex intravenously via the tail vein.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 6, 24 hours), anesthetize the mice and place them in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice. Excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and assess biodistribution.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and in a corresponding area of normal tissue. Calculate the tumor-to-background ratio to evaluate targeting efficacy.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the integrin α3β1 signaling pathway and the workflows for evaluating peptide performance.
Caption: Integrin α3β1 Signaling Pathway.
Caption: Experimental Workflow for LXY Peptide Evaluation.
Conclusion
The comparative analysis of the LXY peptide series underscores a critical principle in drug development: potent in vitro activity is a prerequisite but not a guarantee of in vivo success. While this compound had promising in vitro binding characteristics, it failed to demonstrate enhanced tumor targeting in preclinical models. The subsequent development of LXY30, with its superior performance both in the laboratory and in animal models, highlights the importance of iterative optimization to improve properties such as in vivo stability and binding kinetics. These findings provide valuable insights for researchers working on peptide-based diagnostics and therapeutics, emphasizing the need for comprehensive in vivo evaluation to identify truly effective targeting agents.
References
Vindicating VLA-3 Blockade: A Comparative Guide to Confirming LXY3's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the mechanism of action of LXY3, a VLA-3 blocking peptide. By leveraging experimental data from analogous integrin-blocking agents, we delineate the methodologies to demonstrate the efficacy of this compound in preventing neutrophil-mediated processes, a critical aspect of its therapeutic potential.
This compound is a synthetic peptide designed to block the function of Very Late Antigen-3 (VLA-3), also known as integrin α3β1. This integrin is a key player in cell adhesion, mediating the interaction between cells and the extracellular matrix, particularly laminin (B1169045). In the context of inflammation and cancer metastasis, VLA-3 on the surface of neutrophils facilitates their migration across the basement membrane. This compound acts as a competitive inhibitor, preventing this interaction and thereby impeding neutrophil extravasation. This guide outlines the experimental approaches to verify this mechanism.
Data Presentation: Efficacy of VLA-3 Blockade
The following tables summarize quantitative data from studies using VLA-3 blocking agents, demonstrating the impact of inhibiting the VLA-3/laminin interaction. While direct data for this compound is proprietary or not yet published in this format, these results from functionally similar blocking antibodies and peptides provide a benchmark for expected efficacy.
Table 1: Effect of VLA-3 Blocking Antibody on Neutrophil-Mediated Endothelial Damage
| Treatment | Normalized Endothelial Resistance (Arbitrary Units) | Standard Deviation |
| Control (Isotype IgG) | 0.69 | 0.04 |
| VLA-3 Blocking Antibody | 0.79 | 0.05 |
This data indicates that blocking VLA-3 on neutrophils from septic donors attenuates the loss of endothelial barrier integrity, a measure of vascular damage.
Table 2: Inhibition of Cell Adhesion by an αvβ3 Integrin-Binding Peptide (Analogous System)
| Peptide | IC50 (nM) for inhibiting vitronectin-mediated cell adhesion |
| Engineered Peptide 1 | 9.9 |
| Engineered Peptide 2 | 650 |
This table showcases the potency of a different engineered peptide in blocking integrin-mediated cell adhesion, providing a reference for the expected inhibitory concentrations for this compound.
Experimental Protocols
To confirm the mechanism of action of this compound, a series of in vitro experiments are essential. These protocols are based on established methods for characterizing integrin-blocking agents.
Competitive Binding Assay with Blocking Antibodies
This experiment aims to confirm that this compound binds specifically to the α3 subunit of the VLA-3 integrin.
Methodology:
-
Cell Culture: Culture a cell line known to express VLA-3 (e.g., human neutrophils or a cancer cell line like U-87MG).
-
Blocking: Pre-incubate the cells with an excess of unconjugated this compound, an anti-α3 antibody, or an anti-β1 antibody for 30 minutes. A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence should be used as a negative control.
-
Binding: Add a fluorescently or biotin-labeled version of this compound (e.g., this compound-FITC) to the pre-incubated cells and incubate for a further 30 minutes on ice.
-
Analysis: Wash the cells to remove unbound peptide and analyze the fluorescence intensity using flow cytometry. A significant reduction in fluorescence in the samples pre-incubated with unlabeled this compound or the anti-α3 antibody, but not the anti-β1 antibody or scrambled peptide, would confirm the specific binding to the α3 subunit.
Neutrophil Adhesion Assay
This assay directly measures the ability of this compound to inhibit neutrophil adhesion to a laminin-coated surface.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with laminin.
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood.
-
Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound, a scrambled peptide control, or a known VLA-3 blocking antibody.
-
Adhesion: Add the treated neutrophils to the laminin-coated wells and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent neutrophils. This can be done by lysing the remaining cells and measuring the activity of an endogenous enzyme like myeloperoxidase, or by pre-labeling the neutrophils with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence. A dose-dependent decrease in neutrophil adhesion in the presence of this compound would demonstrate its inhibitory effect.
Neutrophil Transmigration (Boyden Chamber) Assay
This assay assesses the ability of this compound to block the migration of neutrophils across a basement membrane-like barrier.
Methodology:
-
Chamber Setup: Use a Boyden chamber with a porous membrane (e.g., 3-5 µm pores) coated with Matrigel or laminin to mimic a basement membrane.
-
Chemoattractant: Add a chemoattractant (e.g., IL-8 or fMLP) to the lower chamber.
-
Cell Treatment: Pre-incubate isolated neutrophils with this compound, a scrambled peptide control, or a VLA-3 blocking antibody.
-
Migration: Add the treated neutrophils to the upper chamber and incubate for 1-2 hours at 37°C.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a microscope or a plate reader after cell lysis and staining. A significant reduction in transmigration in the this compound-treated group compared to controls would confirm its mechanism of action.
Mandatory Visualizations
LXY3 Peptide: A Literature Review of its Efficacy in Enhancing Cancer Therapy
A Novel VLA-3-Blocking Peptide for Enhanced Nanotherapeutic Delivery
The LXY3 peptide has emerged as a significant tool in oncological research, primarily for its role in enhancing the delivery of nanotherapeutics to tumor sites. This compound is a VLA-3-blocking peptide that functions by inhibiting the interaction between integrin α3β1 (also known as Very Late Antigen-3 or VLA-3) and laminin, a key component of the basement membrane. This inhibitory action has been explored as a strategy to overcome physical barriers that limit the penetration of anti-cancer drugs into tumors, particularly in breast cancer.
While direct therapeutic efficacy data for this compound as a standalone treatment is not extensively available, its primary value lies in its ability to improve the effectiveness of other cancer therapies by facilitating their delivery to cancer cells. This review consolidates the available preclinical data on this compound and the closely related, optimized peptide LXY30, and compares its mechanism of action with alternative cancer treatment strategies.
Comparison of this compound-Mediated Targeting with Alternative Cancer Therapies
The therapeutic strategy involving this compound focuses on enhancing drug delivery by targeting the tumor microenvironment, specifically the α3β1 integrin. This approach differs from conventional and other targeted therapies that directly aim to kill cancer cells or inhibit their growth. The following table provides a comparative overview of this compound and related integrin-targeting peptides against established and emerging cancer therapies for cancers where α3β1 integrin is overexpressed, such as glioblastoma, breast, lung, and ovarian cancer.
| Therapy/Target | Mechanism of Action | Cancer Types Studied with this compound/LXY30 or High α3β1 Expression | Advantages | Limitations & Disadvantages |
| This compound/LXY30 (Integrin α3β1 Targeting) | VLA-3-blocking peptide that inhibits integrin α3β1-laminin interaction, potentially enhancing nanoparticle delivery across the tumor vascular basement membrane. | Glioblastoma, Breast Cancer, Lung Cancer, Ovarian Cancer | Enhances delivery of other therapeutics; specific to cells overexpressing α3β1 integrin. | Limited data on direct therapeutic efficacy; potential for off-target effects is not fully characterized. |
| Standard Chemotherapy (e.g., Doxorubicin, Paclitaxel) | Cytotoxic agents that induce cancer cell death through various mechanisms like DNA damage or microtubule disruption. | Broad-spectrum (Glioblastoma, Breast, Lung, Ovarian) | Well-established efficacy in many cancers. | High systemic toxicity; development of drug resistance. |
| Anti-Angiogenic Therapy (e.g., Bevacizumab) | Inhibits the formation of new blood vessels (angiogenesis) that tumors need to grow. | Glioblastoma, Lung Cancer, Ovarian Cancer | Targets a crucial process for tumor growth and metastasis. | Often leads to evasive resistance; modest survival benefit in some cancers. |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Blocks proteins that prevent the immune system from attacking cancer cells. | Lung Cancer, Melanoma, certain types of Breast Cancer | Can induce durable, long-term responses in some patients. | Only effective in a subset of patients; can cause immune-related adverse events. |
| Other Integrin Inhibitors (e.g., Cilengitide (B523762) - αvβ3/αvβ5 inhibitor) | Inhibit other integrins involved in angiogenesis and tumor cell migration. | Glioblastoma (in clinical trials) | Target key processes in tumor progression. | Clinical trials for cilengitide in glioblastoma have not shown significant survival benefit. |
| Nanoparticle Drug Delivery Systems (General) | Encapsulate drugs to improve their solubility, stability, and circulation time, and can be targeted to tumors. | Broad-spectrum | Can reduce systemic toxicity and enhance drug accumulation in tumors. | Can be complex to manufacture; variable delivery efficiency. |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound and LXY30 are crucial for the replication and advancement of this research. The following protocols are based on the available literature for in vivo tumor targeting and efficacy studies.
In Vivo Tumor Targeting and Imaging
This protocol describes the methodology used to assess the tumor-targeting ability of peptides like LXY30 in animal models.
1. Animal Model:
-
Athymic nude mice (nu/nu) are typically used.
-
Tumor xenografts are established by subcutaneously injecting human cancer cells (e.g., U-87MG for glioblastoma, SKOV3 for ovarian cancer) into the flank of the mice.
-
Tumor growth is monitored until the tumors reach a suitable size for imaging (e.g., 100-200 mm³).
2. Imaging Probe Preparation:
-
The targeting peptide (e.g., LXY30) is conjugated to a near-infrared fluorescent dye (e.g., Cy5.5).
-
The peptide-dye conjugate is purified and characterized to ensure purity and conjugation efficiency.
3. In Vivo Imaging Procedure:
-
The peptide-dye conjugate is administered to the tumor-bearing mice via intravenous injection (e.g., tail vein).
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), the mice are anesthetized.
-
Whole-body fluorescence imaging is performed using an in vivo imaging system to visualize the biodistribution of the probe.
-
The fluorescence intensity in the tumor region and other organs is quantified to assess tumor-targeting efficacy and specificity.
4. Ex Vivo Analysis:
-
After the final imaging time point, mice are euthanized.
-
The tumor and major organs are excised, and ex vivo fluorescence imaging is performed to confirm the in vivo findings and get a more precise localization of the probe.
In Vivo Therapeutic Efficacy Study (Hypothetical for this compound-Drug Conjugate)
While direct therapeutic efficacy studies for an "this compound-drug" conjugate are not yet widely published, a typical experimental workflow would be as follows:
1. Animal Model and Tumor Induction:
-
Similar to the imaging studies, tumor xenografts are established in immunocompromised mice.
2. Treatment Groups:
-
Mice are randomly assigned to different treatment groups, which may include:
-
Vehicle control (e.g., saline)
-
Free drug (the therapeutic agent not conjugated to this compound)
-
This compound-drug conjugate
-
A non-targeting peptide-drug conjugate (as a control)
-
3. Dosing and Administration:
-
Treatments are administered intravenously at a predetermined dose and schedule (e.g., once or twice a week for several weeks).
4. Efficacy Assessment:
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor growth inhibition is calculated as a primary endpoint.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.
5. Histological and Molecular Analysis:
-
At the end of the study, tumors are excised and processed for histological analysis (e.g., H&E staining) to assess tumor morphology and necrosis.
-
Immunohistochemistry or western blotting may be performed to analyze the expression of relevant biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Integrin α3β1 signaling pathway in cancer cells.
Caption: Workflow for in vivo efficacy studies of this compound-drug conjugates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
